Pan-RAS-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H39F3N8O3 |
|---|---|
分子量 |
712.8 g/mol |
IUPAC 名称 |
13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one |
InChI |
InChI=1S/C38H39F3N8O3/c1-3-24-28(40)7-6-21-14-23(50)15-26(30(21)24)32-31(41)33-27(17-42-32)35(44-37(43-33)52-20-38-9-4-11-48(38)18-22(39)16-38)47-10-5-12-49-29(19-47)25-8-13-46(2)36(51)34(25)45-49/h6-7,14-15,17,22,50H,3-5,8-13,16,18-20H2,1-2H3/t22-,38+/m1/s1 |
InChI 键 |
NFEQUMGYAOJMRA-HHSLBVOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Pan-RAS Inhibitor (Exemplified by Compound 3144): A Technical Overview of Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases, comprising primarily KRAS, HRAS, and NRAS, are critical transducers of extracellular signals that regulate cell growth, differentiation, and survival.[1][2] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making these proteins highly sought-after therapeutic targets.[3] For decades, RAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined small molecule binding pockets.[2] However, recent advances have led to the development of inhibitors that can target these challenging proteins. This technical guide focuses on the target binding and selectivity of pan-RAS inhibitors, which are designed to target multiple RAS isoforms.[3] We will use the well-characterized multivalent small molecule, compound 3144, as a primary example to illustrate the principles and methodologies in this field.[4]
Pan-RAS inhibitors offer a therapeutic strategy to overcome the limitations of mutant-specific inhibitors, such as the potential for resistance through the activation of other RAS isoforms.[3] The core mechanism of many of these inhibitors is to block the interaction of RAS with its downstream effector proteins, thereby inhibiting pro-proliferative signaling pathways.[5][6]
Target Binding Affinity
The binding affinity of a pan-RAS inhibitor to its target is a critical determinant of its potency. Various biophysical techniques are employed to quantify this interaction. For compound 3144, a multivalent inhibitor designed to bind to two adjacent sites on the RAS protein surface, several methods have been used to validate its binding to KRAS G12D.[4][5]
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| 3144 | KRAS G12D | Microscale Thermophoresis (MST) | Micromolar range | [5] |
| 3144 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | Validated | [4] |
| 3144 | KRAS G12D | Nuclear Magnetic Resonance (NMR) | Validated | [4] |
Table 1: Binding Affinity of Compound 3144 for KRAS G12D.
It is noteworthy that the binding affinity can be influenced by the nucleotide state of the RAS protein (GDP-bound inactive state vs. GTP-bound active state).[1][5] For some inhibitors, binding is preferential to one state, which can have implications for their mechanism of action.[1]
Selectivity Profile
A crucial aspect of a pan-RAS inhibitor is its ability to bind to multiple RAS isoforms (pan-RAS activity) while exhibiting minimal binding to other related small GTPases to reduce off-target effects.[5] The selectivity of compound 3144 was assessed by testing its binding against a panel of RAS superfamily small GTPases.
| Compound | Target | Binding Observed (MST) | Reference |
| 3144 | KRAS G12D | Yes | [5] |
| 3144 | KRAS wt | Yes | [5] |
| 3144 | HRAS wt | Yes | [5] |
| 3144 | NRAS wt | Yes | [5] |
| 3144 | RRAS2 | Weak Binding | [5] |
| 3144 | Other small GTPases | No | [5] |
Table 2: Selectivity Profile of Compound 3144.
The data indicates that compound 3144 binds to the major RAS isoforms, confirming its pan-RAS activity, with limited binding to other members of the RAS superfamily.[5]
Signaling Pathways and Mechanism of Action
RAS proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[5][7] In its active state, RAS binds to and activates downstream effector proteins, such as RAF and PI3K, initiating signaling cascades that drive cell proliferation and survival.[1][2] Pan-RAS inhibitors, like compound 3144, are designed to disrupt these interactions.
Caption: RAS signaling pathway and the inhibitory mechanism of a pan-RAS inhibitor.
Experimental Protocols
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity between a pan-RAS inhibitor and RAS proteins.
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine binding affinities.
Protocol:
-
Protein Preparation: Recombinant RAS protein (e.g., KRAS G12D) is expressed and purified. The protein is labeled with a fluorescent dye.
-
Ligand Preparation: The pan-RAS inhibitor is serially diluted to create a range of concentrations.
-
Binding Reaction: A constant concentration of the fluorescently labeled RAS protein is mixed with the different concentrations of the inhibitor.
-
MST Measurement: The samples are loaded into capillaries and placed in the MST instrument. A temperature gradient is applied, and the movement of the fluorescently labeled RAS protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
RAS-RBD Pulldown Assay
Objective: To measure the levels of active, GTP-bound RAS in cells.
Principle: This assay utilizes the high affinity of the RAS-binding domain (RBD) of effector proteins like RAF for the GTP-bound conformation of RAS. The RBD is used to selectively "pull down" active RAS from cell lysates.
Protocol:
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Lysate Incubation: The cell lysate is incubated with a purified GST-tagged RAF-RBD fusion protein that is bound to glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of pulled-down RAS is detected by immunoblotting with a pan-RAS antibody.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
Pan-RAS Inhibitor ADT-007: A Technical Guide to its Effects on RAS-Driven Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAS proteins, pivotal regulators of cell growth, differentiation, and survival, are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways and uncontrolled cell proliferation. For decades, RAS was considered an "undruggable" target. However, recent advances have led to the development of inhibitors, including pan-RAS inhibitors that target multiple RAS isoforms. This technical guide focuses on ADT-007, a novel pan-RAS inhibitor, detailing its mechanism of action and its effects on the critical RAS-driven MAPK/ERK and PI3K/AKT signaling pathways. We provide a comprehensive overview of the experimental data, methodologies, and the molecular interactions that define the therapeutic potential of this compound.
Introduction to RAS Signaling
The RAS family of small GTPases (HRAS, KRAS, and NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.
Oncogenic mutations in RAS, most commonly at codons 12, 13, and 61, impair its GTPase activity, locking the protein in a constitutively active, GTP-bound state.[1] This sustained activation leads to the persistent stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] The aberrant activation of these pathways is a hallmark of many aggressive cancers, making RAS an attractive, albeit challenging, therapeutic target.[2]
ADT-007: A Novel Pan-RAS Inhibitor
ADT-007 is a pan-RAS inhibitor that has demonstrated potent anti-tumor activity in preclinical models of gastrointestinal cancer.[5][6] Unlike mutant-specific inhibitors, ADT-007 is designed to inhibit both mutant and wild-type RAS isoforms, offering a potential advantage in overcoming resistance mechanisms.[2]
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to nucleotide-free RAS.[5][7] This interaction blocks the subsequent binding of GTP, thereby preventing RAS activation and its interaction with downstream effectors.[6][7] This leads to the inhibition of both the MAPK and PI3K/AKT signaling cascades, ultimately resulting in mitotic arrest and apoptosis in RAS-dependent cancer cells.[5][7]
Effect on RAS-Driven Signaling Pathways
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation. Activated RAS (RAS-GTP) recruits and activates RAF kinases, initiating a phosphorylation cascade that proceeds through MEK and culminates in the activation of ERK. Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.
ADT-007 effectively suppresses the MAPK pathway by preventing the initial activation of RAS.[6] This leads to a reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), key markers of pathway activation.[6]
Figure 1: ADT-007 inhibits the MAPK signaling pathway.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of RAS that plays a key role in promoting cell survival and proliferation.[8][9] Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K.[8] This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell growth.
By preventing RAS activation, ADT-007 also effectively downregulates the PI3K/AKT pathway, as evidenced by reduced levels of phosphorylated AKT (p-AKT).[5][7]
Figure 2: ADT-007 inhibits the PI3K/AKT signaling pathway.
Quantitative Data Summary
The efficacy of ADT-007 has been evaluated in various cancer cell lines, demonstrating potent and selective inhibition of RAS-mutant cells.
| Cell Line | RAS Mutation | IC50 (nM) for ADT-007 | Reference |
| MIA PaCa-2 | KRAS G12C | ~2 | [10] |
| HCT-116 | KRAS G13D | Potent Inhibition | [5] |
| HT-29 | BRAF V600E (RAS WT) | Insensitive | [5] |
| BxPC-3 | RAS WT | >1200-fold less sensitive than MIA PaCa-2 | [10] |
Table 1: In vitro potency of ADT-007 in various cancer cell lines.
Experimental Protocols
Cell Growth Assays (2D IC50 Determination)
To determine the half-maximal inhibitory concentration (IC50) for cell growth, tumor cells are plated at a density of 5 x 10³ cells per well in a 96-well plate.[5] The cells are then treated with increasing concentrations of ADT-007 (e.g., 0.1 nM to 10,000 nM) or a vehicle control (DMSO) for 72 hours.[5] Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[11]
Figure 3: Workflow for 2D cell growth assay.
RAS-RBD Pulldown Assay
This assay is used to determine the levels of active, GTP-bound RAS. Cells are treated with ADT-007 or a vehicle control for a specified time. Following treatment, cells are lysed, and the lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to RAS-GTP. The protein complexes are then pulled down using glutathione-sepharose beads. The amount of pulled-down RAS-GTP is quantified by Western blotting using a pan-RAS antibody.[10]
Western Blotting for Signaling Pathway Analysis
To assess the impact of ADT-007 on downstream signaling, cells are treated with the inhibitor, and protein lysates are collected. For some experiments, cells may be stimulated with epidermal growth factor (EGF) for 10 minutes prior to lysis to assess the impact on upstream receptor tyrosine kinase signaling.[5] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT). The protein bands are then visualized and quantified using an appropriate detection system.
Conclusion
ADT-007 represents a promising pan-RAS inhibitor with a distinct mechanism of action that leads to the effective blockade of both the MAPK and PI3K/AKT signaling pathways. Its ability to target multiple RAS isoforms, irrespective of their mutational status, suggests a broad therapeutic potential for a wide range of RAS-driven cancers. The experimental data and methodologies outlined in this guide provide a framework for further investigation and development of this and other pan-RAS inhibitors. The continued exploration of such compounds holds the key to finally drugging one of the most challenging targets in oncology.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Pan-RAS Inhibition in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS), which are critical regulators of cell proliferation, survival, and differentiation. These mutations, which lock RAS proteins in a constitutively active, GTP-bound state, are associated with a poor prognosis and contribute to resistance to conventional chemotherapy and other targeted agents. The development of inhibitors that can target all RAS isoforms, known as pan-RAS inhibitors, represents a promising therapeutic strategy to overcome the challenges posed by RAS-driven AML. This technical guide provides an in-depth overview of the preclinical investigation of pan-RAS inhibitors in AML, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
The Role of the RAS Signaling Pathway in AML
The RAS signaling pathway is a critical mediator of cellular processes essential for normal hematopoiesis. However, in AML, this pathway is frequently hyperactivated through various mechanisms, including mutations in RAS genes themselves or in upstream regulators such as receptor tyrosine kinases (e.g., FLT3, KIT) and regulatory proteins (e.g., PTPN11, NF1).[1] Constitutive activation of RAS leads to the persistent stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades. This aberrant signaling promotes uncontrolled proliferation of leukemic blasts and inhibits their differentiation and apoptosis, thereby driving the pathogenesis of AML.[2] Furthermore, RAS pathway activation has been implicated in resistance to various targeted therapies, including FLT3 inhibitors and BCL2 inhibitors.[3]
References
Pan-RAS Inhibition: A Technical Guide to a Novel Anti-Cancer Strategy Targeting MAPK/AKT Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, driving tumor progression through constitutive activation of downstream pro-survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades. For decades, RAS proteins were considered "undruggable." However, the emergence of pan-RAS inhibitors, small molecules capable of binding to and inhibiting multiple RAS isoforms, represents a paradigm shift in RAS-targeted therapies. This technical guide provides an in-depth analysis of a novel pan-RAS inhibitor, Pan-RAS-IN-3, with a specific focus on its impact on MAPK/AKT signaling. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction: The Rationale for Pan-RAS Inhibition
Mutations in RAS genes are prevalent in a wide array of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations lock RAS in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and differentiation. The MAPK/ERK and PI3K/AKT pathways are two major downstream effector pathways of RAS. The MAPK cascade (RAF-MEK-ERK) is a critical regulator of cell proliferation and differentiation, while the PI3K/AKT pathway is central to cell survival and metabolism.
The development of inhibitors targeting specific RAS mutants, such as those for KRAS G12C, has shown clinical promise. However, the efficacy of these mutant-specific inhibitors is limited to a subset of patients and can be hampered by the development of resistance, often through the activation of other RAS isoforms. Pan-RAS inhibitors, by targeting multiple RAS isoforms, offer a broader therapeutic window and may overcome some of these resistance mechanisms.
This compound is a novel, potent pan-RAS inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide will focus on its mechanism of action, particularly its effects on the MAPK and AKT signaling pathways. A prominent example of a pan-RAS inhibitor with a similar mechanism of action is ADT-007, which has been shown to bind to nucleotide-free RAS, preventing GTP loading and subsequent activation of downstream signaling.[1][2]
Data Presentation: Quantitative Analysis of Pan-RAS Inhibition
The efficacy of pan-RAS inhibitors can be quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for representative pan-RAS inhibitors, focusing on their impact on cell viability and MAPK/AKT signaling.
Table 1: In Vitro Cell Viability (IC50) of Pan-RAS Inhibitors in Cancer Cell Lines
| Pan-RAS Inhibitor | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT-116 | KRAS G13D | 5 | [3] |
| ADT-007 | MIA PaCa-2 | KRAS G12C | 2 | [3] |
| ADT-007 | HT-29 (HRAS G12V transfected) | HRAS G12V | 24 | [1] |
| ADT-007 | BxPC-3 (RAS WT) | Wild-Type | 2500 | [3] |
| BI-2865 | Ba/F3 (KRAS G12C expressing) | KRAS G12C | ~140 | [4] |
| BI-2865 | Ba/F3 (KRAS G12D expressing) | KRAS G12D | ~140 | [4] |
| BI-2865 | Ba/F3 (KRAS G12V expressing) | KRAS G12V | ~140 | [4] |
Table 2: Inhibition of MAPK/AKT Pathway Signaling by Pan-RAS Inhibitors
| Pan-RAS Inhibitor | Target | Assay | Cell Line | Quantitative Data | Reference |
| ADT-007 | p-ERK, p-AKT | Western Blot | HCT-116 (KRAS G13D) | Concentration-dependent reduction observed | [3] |
| ADT-007 | p-ERK, p-AKT | Western Blot | MIA PaCa-2 (KRAS G12C) | Concentration-dependent reduction observed | [3] |
| ADT-007 | p-ERK | Western Blot | KPC orthotopic model | ~60% reduction in tumors from treated mice | [5] |
| BI-2865 | p-ERK | Western Blot | KRAS mutant models | Mean IC50 ~150 nM | [6] |
| BI-2865 | p-RSK (downstream of ERK) | Western Blot | KRAS mutant models | Mean IC50 ~70 nM | [6] |
| RMC-6236 | p-ERK | Western Blot | Capan-2 (KRAS G12V) | >80% inhibition maintained for up to 24 hours at 25 mg/kg in vivo | [7] |
Note: Direct head-to-head quantitative comparisons of p-ERK/p-AKT inhibition from publicly available data are limited. The data presented reflects findings from individual studies.
Mandatory Visualization
To elucidate the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's impact on MAPK/AKT signaling.
Cell Culture and Inhibitor Treatment
-
Cell Lines and Culture Conditions:
-
Human cancer cell lines with known RAS mutations (e.g., HCT-116 [KRAS G13D], MIA PaCa-2 [KRAS G12C]) and RAS wild-type cell lines (e.g., BxPC-3) are commonly used.
-
Cells are maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
A 10 mM stock solution of the pan-RAS inhibitor is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions are prepared in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cells are seeded in appropriate culture vessels (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
The culture medium is then replaced with medium containing the pan-RAS inhibitor or a vehicle control (DMSO) at the same final concentration.
-
Treatment duration varies depending on the assay (e.g., 2-24 hours for signaling studies, 72 hours for cell viability assays).
-
Western Blot Analysis for p-ERK and p-AKT
-
Protein Extraction:
-
Following inhibitor treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer and denatured by heating at 95°C for 5 minutes.
-
Samples are loaded onto a polyacrylamide gel and separated by SDS-PAGE.
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK, Thr202/Tyr204), total ERK, phosphorylated AKT (p-AKT, Ser473), and total AKT. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Band intensities are quantified using densitometry software.
-
The intensity of the phosphorylated protein is normalized to the intensity of the corresponding total protein.
-
The normalized values from the treated samples are compared to the vehicle control to determine the percentage of inhibition.
-
RAS Activation (Pulldown) Assay
-
Cell Lysis:
-
Cells are treated with the pan-RAS inhibitor as described above.
-
Cells are lysed in a magnesium-containing lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) supplemented with protease inhibitors.
-
-
Affinity Precipitation of Active RAS:
-
An equal amount of protein from each lysate is incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which is pre-coupled to glutathione-agarose beads.
-
The incubation is carried out for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Detection:
-
The eluted samples are resolved by SDS-PAGE and subjected to western blotting as described above.
-
The membrane is probed with a pan-RAS antibody to detect the amount of active, GTP-bound RAS.
-
A fraction of the initial total cell lysate is also run on the same gel and probed for total RAS to serve as a loading control.
-
-
Data Analysis:
-
The band intensity of the pulled-down RAS-GTP is quantified and normalized to the total RAS in the corresponding lysate.
-
The effect of the pan-RAS inhibitor is determined by comparing the levels of RAS-GTP in treated versus untreated cells.
-
Conclusion
This compound and other pan-RAS inhibitors represent a promising therapeutic strategy for a broad range of RAS-driven cancers. Their ability to simultaneously target multiple RAS isoforms offers the potential to overcome the limitations of mutant-specific inhibitors and address a wider patient population. The in-depth analysis of their impact on the MAPK/AKT signaling pathways, as detailed in this guide, is crucial for understanding their mechanism of action and advancing their clinical development. The provided quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for researchers dedicated to the development of novel and effective cancer therapies targeting the RAS oncogene.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADT-1004: a first-in-class, oral pan-RAS inhibitor with robust antitumor activity in preclinical models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pan-RAS-IN-3 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Pan-RAS-IN-3, a potent pan-RAS inhibitor, in various in vitro experimental settings. The following sections detail its solubility, preparation for cell-based assays, and example protocols for common experimental workflows.
Chemical Properties and Solubility
This compound is a small molecule inhibitor designed to target multiple RAS isoforms, making it a valuable tool for studying RAS-driven cancers such as melanoma and acute myeloid leukemia.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₃₉F₃N₈O₃ |
| Molecular Weight | 712.76 g/mol |
| Appearance | Solid |
| Color | Off-white to light yellow |
| Purity | >98% |
| CAS Number | 3034588-80-9 |
Table 2: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | ≥ 100 mg/mL[1] | 140.30 mM[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
Preparation and Storage of Stock Solutions
Proper preparation and storage of this compound are crucial for maintaining its stability and activity.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 140.30 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquoted stock solutions as recommended in Table 3.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | As specified by the supplier | Sealed storage, away from moisture and light.[1] |
| Stock Solution in DMSO | -20°C | 1 month | Sealed storage, away from light.[1] |
| -80°C | 6 months | Sealed storage, away from light.[1] |
In Vitro Experimental Protocols
The following are example protocols for common in vitro assays to characterize the activity of this compound. These protocols are based on general procedures for pan-RAS inhibitors and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., melanoma cell line A375 or acute myeloid leukemia cell line MOLM-13) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A common concentration range to test is 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Reagent Addition: After the incubation period, add 20 µL of MTS or MTT reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of RAS Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the RAS signaling pathway, such as ERK and AKT.
Protocol 3: Western Blot Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC₅₀) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
RAS Activation Assay (GTP-RAS Pulldown)
This assay measures the levels of active, GTP-bound RAS in cells treated with this compound.
Protocol 4: RAS Activation Assay
-
Cell Treatment and Lysis: Treat cells as described for the Western blot analysis. Lyse the cells in a buffer that preserves the GTP-bound state of RAS.
-
GTP-RAS Pulldown:
-
Incubate cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which is coupled to glutathione-agarose beads. The RBD of RAF1 specifically binds to the active, GTP-bound form of RAS.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS antibody.
Visualizations
Signaling Pathway
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Pan-RAS-IN-3: Application Notes and Protocols for Preclinical Research
For research use only. Not for use in diagnostic procedures.
Abstract
Pan-RAS-IN-3 is a small molecule inhibitor targeting all RAS isoforms (pan-RAS), including KRAS, HRAS, and NRAS. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making pan-RAS inhibition a compelling therapeutic strategy. This document provides detailed application notes and protocols for the preclinical investigation of this compound in cancer research, with a focus on its potential applications in melanoma and acute myeloid leukemia. The provided methodologies are based on established techniques for characterizing pan-RAS inhibitors and can be adapted for specific experimental needs.
Compound Information
| Property | Value |
| Product Name | This compound |
| Target | Pan-RAS |
| Chemical Formula | C₃₈H₃₉F₃N₈O₃ |
| Molecular Weight | 712.76 g/mol |
| CAS Number | 3034588-80-9 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Table 1: Physical and Chemical Properties of this compound.
Biological Activity and Mechanism of Action
This compound is designed to inhibit the activity of all RAS protein isoforms, which are critical regulators of cellular signal transduction pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are frequently hyperactivated in cancer due to mutations in RAS or upstream regulators, leading to uncontrolled cell proliferation, survival, and differentiation. By targeting all RAS isoforms, this compound has the potential to overcome resistance mechanisms associated with isoform switching or the presence of multiple RAS mutations.
Figure 1: Simplified RAS Signaling Pathway and the inhibitory action of this compound. This diagram illustrates the central role of RAS in transducing signals from receptor tyrosine kinases to downstream effector pathways that drive cell proliferation and survival. This compound is shown to inhibit the active, GTP-bound form of RAS.
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro efficacy and mechanism of action of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., melanoma cell lines with known RAS mutations like SK-MEL-2, WM-266-4; AML cell lines like MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, adjust seeding density as appropriate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.
Western Blot Analysis of RAS Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of downstream effectors of the RAS pathway, such as ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-pan-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps for assessing the inhibition of RAS signaling pathways by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low solubility of this compound | Improper solvent or concentration | Ensure the use of high-quality, anhydrous DMSO for the stock solution. Prepare fresh dilutions in pre-warmed medium for cell-based assays. |
| High variability in IC50 values | Inconsistent cell seeding or compound dilution | Ensure uniform cell seeding and accurate serial dilutions. Use a multichannel pipette for adding reagents. |
| No inhibition of p-ERK observed | Suboptimal treatment time or concentration | Perform a time-course (e.g., 0.5, 1, 2, 6, 24 hours) and dose-response experiment to determine the optimal conditions for p-ERK inhibition. |
| Inactive compound | Verify the storage conditions and age of the compound. |
Table 2: Troubleshooting common issues in this compound experiments.
Ordering Information
| Product | Catalog No. |
| This compound | Inquire |
For further information or to request a quote, please contact your local sales representative.
Application Notes and Protocols: Assessing Pan-RAS-IN-3 Efficacy Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers.[1] These oncoproteins cycle between an active GTP-bound state and an inactive GDP-bound state, and mutations often lock RAS in a constitutively active conformation, leading to aberrant activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[2] Pan-RAS inhibitors, such as the hypothetical Pan-RAS-IN-3, are designed to inhibit all RAS isoforms, offering a therapeutic strategy to overcome the challenges of isoform redundancy and resistance mechanisms that can arise with isoform-specific or mutation-specific inhibitors.[1]
Western blotting is a fundamental and widely used technique to assess the efficacy of such inhibitors by quantifying the changes in the phosphorylation status of key downstream effector proteins. A reduction in the phosphorylation of proteins such as ERK and AKT serves as a reliable proxy for the on-target activity of RAS inhibitors.[3] These application notes provide a detailed protocol for performing Western blot analysis to evaluate the dose-dependent effects of this compound on the RAS signaling pathway in a relevant cancer cell line model.
Key Signaling Pathways
The two primary signaling cascades downstream of RAS are the MAPK and PI3K-AKT pathways. This compound is expected to inhibit RAS activation, leading to a decrease in the phosphorylation of key kinases in both pathways.
Experimental Protocols
Cell Culture and Treatment
This protocol utilizes the HCT-116 human colorectal carcinoma cell line, which harbors a KRAS G13D mutation, making it sensitive to RAS pathway inhibition. The HT-29 cell line, which is KRAS wild-type but has a BRAF V600E mutation, can be used as a negative control to assess the selectivity of the inhibitor for RAS-dependent signaling.
Materials:
-
HCT-116 cell line (ATCC CCL-247)
-
HT-29 cell line (ATCC HTB-38)
-
McCoy's 5A Medium (for HCT-116)
-
DMEM (for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed HCT-116 or HT-29 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Cell Culture: Culture the cells in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: On the day of the experiment, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM).[2][4] A vehicle control (DMSO) corresponding to the highest concentration of the inhibitor should be included.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 2, 4, 8, or 24 hours) to assess the time-dependent effects on protein phosphorylation. A 24-hour treatment is a common starting point.[5]
Protein Extraction (Cell Lysis)
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Collection: Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to new pre-chilled tubes.
Protein Quantification
Protocol:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blot Analysis
Materials and Reagents:
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
Quantitative Data Summary
The intensity of the protein bands should be quantified using densitometry software such as ImageJ.[6][7][8][9] The phosphorylated protein levels should be normalized to their respective total protein levels. A loading control (e.g., GAPDH or β-actin) should also be analyzed to ensure equal protein loading across all lanes.
Table 1: Dose-Response of this compound on RAS Pathway Activation
| This compound (nM) | p-MEK / Total MEK (Normalized Intensity) | p-ERK / Total ERK (Normalized Intensity) | p-AKT / Total AKT (Normalized Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
Note: The values in the table should be populated with the mean of at least three independent experiments, with error bars representing the standard deviation.
Antibody Information
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example Catalog #) |
| Phospho-MEK1/2 | 1:1000 | Cell Signaling Technology (#2338) |
| Total MEK1/2 | 1:1000 | Cell Signaling Technology (#8727) |
| Phospho-ERK1/2 (p44/42 MAPK) | 1:1000 - 1:2000 | Cell Signaling Technology (#9101), Abcam (ab214362) |
| Total ERK1/2 (p44/42 MAPK) | 1:1000 | Cell Signaling Technology (#4695) |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology (#9271, #4060), Santa Cruz (sc-7985-R) |
| Total Akt | 1:1000 | Cell Signaling Technology (#9272) |
| GAPDH (Loading Control) | 1:1000 - 1:5000 | Cell Signaling Technology (#5174) |
| β-actin (Loading Control) | 1:1000 - 1:5000 | Sigma-Aldrich (A5441) |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Data Interpretation
A dose-dependent decrease in the normalized intensity of the phosphorylated forms of MEK, ERK, and AKT in HCT-116 cells treated with this compound would indicate effective on-target inhibition of the RAS signaling pathway. In contrast, minimal changes in the phosphorylation of these proteins in the KRAS wild-type HT-29 cells would suggest that the inhibitor's effect is specific to RAS-driven signaling. The total protein levels should remain relatively constant across all treatment conditions, confirming that the observed changes are due to altered phosphorylation status and not protein degradation.
Expected Outcome: The results are expected to show that this compound inhibits the phosphorylation of downstream effectors of RAS signaling in a dose-dependent manner in KRAS-mutant cancer cells. This will provide evidence for the efficacy of this compound as a potential therapeutic agent for RAS-driven cancers.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. yorku.ca [yorku.ca]
- 7. Quantification of Gel Bands by an Image J Macro, Band/Peak Quantification Tool [protocols.io]
- 8. betalifesci.com [betalifesci.com]
- 9. Analyzing gels and western blots with ImageJ – lukemiller.org [lukemiller.org]
Application Notes: Evaluating the Efficacy of Pan-RAS-IN-3 in 3D Cell Culture Models
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance.[1][2][3][4] For decades, RAS proteins were considered "undruggable."[5] However, recent breakthroughs have led to the development of specific inhibitors, alongside pan-RAS inhibitors that target multiple RAS isoforms.[5][6] Pan-RAS-IN-3 is a novel pan-RAS inhibitor with potential applications in cancers harboring various RAS mutations.[7]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[8][9][10] These models exhibit gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions that influence drug response.[10][11] Therefore, testing this compound in 3D models is crucial for a more predictive assessment of its anti-cancer efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3D cell culture models for the preclinical evaluation of this compound. The protocols outlined below detail the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and morphological changes.
Mechanism of Action of Pan-RAS Inhibitors
RAS proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1][12] Oncogenic mutations in RAS often lock the protein in a constitutively active, GTP-bound state, leading to the persistent activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2][13][14]
Pan-RAS inhibitors, such as this compound, are designed to bind to RAS proteins, irrespective of their isoform or mutational status, and disrupt their function.[5][7] This can be achieved through various mechanisms, including preventing the interaction with GEFs, inhibiting nucleotide exchange, or blocking the binding of RAS to its downstream effectors like RAF and PI3K.[3] The ultimate outcome is the suppression of aberrant signaling, leading to cell cycle arrest and apoptosis in RAS-dependent cancer cells.[6] A recently developed pan-RAS inhibitor, ADT-007, has been shown to bind to nucleotide-free RAS, blocking GTP activation and subsequent signaling, resulting in mitotic arrest and apoptosis.[6][15][16]
Diagram of the RAS Signaling Pathway and Pan-RAS Inhibition
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform 3D tumor spheroids using the hanging drop method, which is suitable for high-throughput screening.[10][17][18]
-
Materials:
-
Protocol:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL (this may need optimization depending on the cell line to achieve a desired spheroid size of ~300-500 µm in diameter).
-
Dispense 20 µL drops of the cell suspension into each well of the hanging drop plate.
-
Invert the plate and incubate for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
-
Diagram of the 3D Spheroid Generation and Testing Workflow
Caption: Experimental workflow for 3D spheroid generation and drug testing.
2. Treatment of 3D Spheroids with this compound
-
Protocol:
-
After spheroid formation (day 3-5), prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM to determine the IC50 value.[6] Include a vehicle control (e.g., DMSO).
-
Carefully transfer the spheroids from the hanging drop plate to a 96-well ultra-low attachment round-bottom plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
3. Assessment of Cell Viability
The CellTiter-Glo® 3D Cell Viability Assay is recommended due to its enhanced lytic capacity, which is crucial for penetrating large spheroids.[19][20]
-
Protocol (adapted from manufacturer's instructions):
-
At the end of the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
4. Evaluation of Apoptosis
The Caspase-Glo® 3/7 3D Assay is suitable for measuring apoptosis in 3D models by quantifying the activity of caspases 3 and 7.[9][20]
-
Protocol (adapted from manufacturer's instructions):
-
Following drug treatment, equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence with a plate reader.
-
Express caspase activity as fold change relative to the vehicle-treated control.
-
5. High-Content Imaging and Analysis
High-content imaging (HCI) allows for the quantitative analysis of morphological and cellular changes within the 3D spheroid structure.[8][21][22][23]
-
Protocol:
-
Staining:
-
After treatment, fix the spheroids in 4% paraformaldehyde for 1 hour.
-
Permeabilize with 0.5% Triton X-100 for 30 minutes.
-
Stain with fluorescent probes. For example:
-
Hoechst 33342 to label nuclei (total cell number).
-
A live/dead stain (e.g., Calcein-AM/Ethidium homodimer-1) can be used on live spheroids to assess viability spatially.[24]
-
Fluorescently labeled phalloidin (B8060827) to visualize the actin cytoskeleton (morphology).
-
An antibody against cleaved caspase-3 to detect apoptotic cells.
-
-
-
Clearing (Optional but Recommended): For larger spheroids, tissue clearing can improve imaging depth.[25]
-
Imaging: Acquire z-stack images using a high-content confocal microscope.[8]
-
Analysis: Use image analysis software to quantify parameters such as:
-
Spheroid volume and diameter.
-
Number of live and dead cells.
-
Apoptotic index (percentage of cleaved caspase-3 positive cells).
-
Changes in spheroid integrity and morphology.
-
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Effect of this compound on Spheroid Viability (% of Control)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 0.1 nM | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 1 nM | 95 ± 5.1 | 88 ± 6.0 | 80 ± 5.7 |
| 10 nM | 85 ± 4.7 | 70 ± 5.3 | 55 ± 4.9 |
| 100 nM | 60 ± 4.2 | 45 ± 4.8 | 30 ± 4.1 |
| 1 µM | 35 ± 3.8 | 20 ± 3.5 | 15 ± 2.9 |
| 10 µM | 10 ± 2.5 | 5 ± 1.9 | 2 ± 1.1 |
Table 2: Induction of Apoptosis by this compound (Fold Change in Caspase 3/7 Activity)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 10 nM | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| 100 nM | 2.8 ± 0.3 | 4.5 ± 0.5 | 6.2 ± 0.6 |
| 1 µM | 5.2 ± 0.6 | 7.8 ± 0.8 | 9.5 ± 1.1 |
Table 3: High-Content Analysis of Spheroids Treated with this compound for 72 hours
| Treatment | Spheroid Diameter (µm) | % Apoptotic Cells |
| Vehicle (DMSO) | 450 ± 25 | 2 ± 0.5 |
| This compound (100 nM) | 310 ± 30 | 45 ± 5.2 |
| This compound (1 µM) | 220 ± 28 | 78 ± 6.9 |
Diagram of Expected Outcomes
Caption: Logical flow of expected outcomes in sensitive vs. resistant 3D models.
Conclusion
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical drug discovery, offering a more physiologically relevant context for evaluating novel therapeutics.[24][26] The protocols and application notes provided here offer a robust framework for testing the efficacy of this compound in 3D tumor spheroids. By combining viability and apoptosis assays with high-content imaging, researchers can gain comprehensive insights into the dose-dependent, time-dependent, and mechanistic effects of this pan-RAS inhibitor, ultimately leading to more informed decisions in the drug development pipeline.
References
- 1. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
- 2. Ras pathway | Abcam [abcam.com]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. qlgntx.com [qlgntx.com]
- 5. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. insphero.com [insphero.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 12. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RAS signaling networks (Chapter 12) - Systems Biology of Cancer [cambridge.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 20. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.kr]
- 21. High Content Imaging (HCI) on Miniaturized Three-Dimensional (3D) Cell Cultures [mdpi.com]
- 22. High-Content Screening Using 3D cell cultures - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. allevi3d.com [allevi3d.com]
- 25. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 26. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) to Confirm Pan-RAS-IN-3 Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule inhibitor with its protein target within the complex environment of a living cell. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon heating, proteins denature and aggregate. However, the binding of a ligand, such as Pan-RAS-IN-3, can increase the thermal stability of its target, the RAS family of proteins, causing it to remain soluble at higher temperatures compared to the unbound state. This shift in thermal stability is a direct measure of target engagement.
RAS proteins are critical signaling hubs that, when mutated, are drivers in a significant portion of human cancers. Pan-RAS inhibitors, like this compound, are designed to bind to and inhibit the function of multiple RAS isoforms. Confirming that these inhibitors reach and bind to their intended targets in a cellular context is a crucial step in their development. CETSA provides an invaluable tool for this purpose, bridging the gap between biochemical potency and cellular efficacy.
This document provides detailed protocols for utilizing CETSA to confirm the binding of this compound to RAS proteins, including methodologies for generating melt curves and isothermal dose-response curves.
Experimental Protocols
Two primary CETSA formats are described: the melt curve (or thermal profile) and the isothermal dose-response (ITDR) experiment. The melt curve is used to determine the optimal temperature for the ITDR experiment, while the ITDR experiment is used to quantify the potency of target engagement (EC50).
I. CETSA Melt Curve Protocol
This protocol aims to determine the melting temperature (Tm) of the target protein in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line expressing RAS proteins (e.g., HCT-116 for KRAS mutant).
-
Cell culture medium, Fetal Bovine Serum (FBS), and other necessary supplements.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS) supplemented with protease and phosphatase inhibitors.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibody specific for Pan-RAS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and an imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a saturating concentration of this compound or vehicle control. A typical treatment is for 2 hours in serum-free media.
-
-
Cell Harvesting and Aliquoting:
-
Wash the cells with ice-cold PBS and harvest them by scraping.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for a set time (e.g., 3-8 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Include a non-heated control sample at room temperature.
-
After heating, cool the samples to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing, or by performing three freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a Pan-RAS specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm (ΔTm) indicates target engagement.
-
II. Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the potency of this compound in stabilizing RAS proteins at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 2 hours) in serum-free media.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells as described in the melt curve protocol.
-
Heat all samples at a single, predetermined temperature for a fixed duration (e.g., 3-8 minutes). This temperature is typically chosen from the melt curve data, where a significant difference in protein stability is observed between the treated and untreated samples.
-
-
Cell Lysis, Protein Separation, and Analysis:
-
Follow the same steps for cell lysis, separation of soluble and aggregated proteins, and Western blot analysis as described in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each concentration of this compound.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Data Presentation
While specific CETSA data for a compound named "this compound" is not available in the public domain, the following tables present representative quantitative data for a potent and selective pan-RAS inhibitor, ADT-007, to illustrate the expected outcomes of the described CETSA experiments.
Table 1: Representative CETSA Melt Curve Data for a Pan-RAS Inhibitor
| Treatment | Temperature (°C) | % Soluble RAS Remaining (Normalized) | ΔTm (°C) |
| Vehicle (DMSO) | 45 | 100 | - |
| Vehicle (DMSO) | 50 | 85 | - |
| Vehicle (DMSO) | 55 | 50 (Tm) | - |
| Vehicle (DMSO) | 60 | 20 | - |
| Pan-RAS Inhibitor | 45 | 100 | +5 |
| Pan-RAS Inhibitor | 50 | 98 | |
| Pan-RAS Inhibitor | 55 | 80 | |
| Pan-RAS Inhibitor | 60 | 50 (Tm) | |
| Pan-RAS Inhibitor | 65 | 25 |
Table 2: Representative Isothermal Dose-Response (ITDR) CETSA Data for a Pan-RAS Inhibitor
| Pan-RAS Inhibitor Concentration (nM) | % Soluble RAS Remaining (Normalized at 58°C) |
| 0 (Vehicle) | 25 |
| 0.1 | 40 |
| 1 | 65 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 98 |
| EC50 (nM) | ~0.45 |
Data is representative and based on published findings for the pan-RAS inhibitor ADT-007.
Visualizations
Signaling Pathway
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for CETSA melt curve and ITDR analysis.
Troubleshooting & Optimization
Troubleshooting Pan-RAS-IN-3 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RAS inhibitor, Pan-RAS-IN-3. The following information is designed to address common issues, particularly insolubility in aqueous solutions, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for initial testing due to its strong solubilizing capacity for a wide range of organic compounds.[1] this compound is soluble in DMSO at concentrations of 100 mg/mL (140.30 mM) or greater.[1][2] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects.
Q2: I'm still observing precipitation after diluting my DMSO stock solution into my aqueous buffer. What are the next steps?
A2: If precipitation occurs upon dilution, several techniques can be employed to improve and maintain the solubility of this compound in your working solution. These methods can be used individually or in combination:
-
Sonication: Gentle sonication in a water bath can help to break down small particles and facilitate dissolution.
-
Gentle Warming: Warming the solution to 37°C can increase the solubility of the compound. However, it is important to be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4] Conducting a pH-dependent solubility study can help identify the optimal pH for your experiments.[3]
-
Use of Surfactants or Co-solvents: The addition of a low concentration of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is best practice to perform a vehicle control experiment to determine the DMSO tolerance for your specific cell line.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a systematic approach to addressing the insolubility of this compound in aqueous solutions.
Initial Troubleshooting Steps
-
Confirm Compound Purity and Form: Ensure the purity of the this compound batch, as impurities can affect solubility. The solid-state form (crystalline vs. amorphous) can also influence solubility.[3]
-
Prepare a High-Concentration DMSO Stock: As mentioned in the FAQs, dissolving this compound in DMSO at a high concentration is the primary step.
-
Optimize Dilution Technique: When diluting the DMSO stock into your aqueous buffer, add the DMSO stock to the buffer and mix immediately and vigorously. This rapid dispersion can help prevent precipitation.
Advanced Solubilization Strategies
If insolubility persists, consider the following advanced strategies. A summary of potential solvents and excipients is provided in the table below.
| Strategy | Agent | Typical Starting Concentration | Considerations |
| Co-solvents | Ethanol | 1-5% (v/v) | Check for compatibility with your experimental system. |
| Polyethylene glycol 400 (PEG400) | 1-10% (v/v) | Can be viscous; ensure thorough mixing. | |
| Surfactants | Tween® 80 | 0.01-0.1% (w/v) | Can form micelles to encapsulate the compound. |
| Pluronic® F-68 | 0.01-0.1% (w/v) | Biocompatible and widely used in cell culture. | |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes to enhance solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of this compound. The final concentrations should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 712.76 g/mol ). For 1 mL of a 10 mM stock, you will need 7.13 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Store the 10 mM stock solution at -20°C or -80°C in single-use aliquots.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration.
-
Crucially, add the this compound stock solution to the aqueous buffer and immediately mix thoroughly by vortexing or pipetting.
-
Ensure the final DMSO concentration in your working solution is below the tolerance level of your experimental system (typically <0.5%).
-
Protocol 2: pH-Dependent Solubility Measurement (Shake-Flask Method)
This protocol can be used to determine the solubility of this compound at different pH values.[3]
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Vials or tubes
-
Shaking incubator or orbital shaker
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 4 to 9).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to allow them to reach equilibrium.[3]
-
After equilibration, allow the samples to stand for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method.
-
Plot the measured solubility against the pH of the respective buffers to determine the pH-solubility profile.
Visualizations
RAS Signaling Pathway
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
References
Technical Support Center: Optimizing Pan-RAS-IN-3 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Pan-RAS-IN-3 in cell viability assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, along with detailed experimental protocols and data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets all RAS isoforms (KRAS, HRAS, and NRAS).[1][2] RAS proteins are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers.[2] These mutations lock RAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream pathways like the MAPK and PI3K-AKT signaling cascades.[3] this compound is designed to inhibit the activity of both wild-type and mutant RAS proteins, making it a valuable tool for studying RAS-driven cancers.[2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and its specific RAS mutation status. Based on data from similar pan-RAS and pan-KRAS inhibitors, a broad dose-response experiment is recommended. A good starting point is a 10-point serial dilution, for example, from 10 µM down to the nanomolar or even picomolar range. For instance, the pan-RAS inhibitor ADT-007 has shown IC50 values in the nanomolar range (e.g., 4.7 nM and 10.1 nM) in KRAS-mutant colorectal cancer cell lines.[4] Another pan-KRAS inhibitor, BAY-293, exhibited IC50 values between 0.95 and 6.64 µM in pancreatic ductal adenocarcinoma cell lines.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 100 mg/mL (140.30 mM).[6] For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to one month.[6] It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[6]
Q4: Can this compound interfere with the chemistry of common cell viability assays?
A4: While not specifically reported for this compound, some small molecule inhibitors can interfere with the reagents used in metabolic-based viability assays like the MTT assay. This can lead to an over or underestimation of cell viability. It is advisable to include a "no-cell" control where the inhibitor is added to the media and assay reagents to check for any direct chemical reactions that might alter the readout.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant effect on cell viability at expected concentrations. | 1. Cell line resistance: The cell line may not be dependent on the RAS signaling pathway for survival or may have intrinsic resistance mechanisms. 2. Inactive compound: The inhibitor may have degraded due to improper storage or handling. 3. Suboptimal inhibitor concentration: The concentrations tested may be too low to elicit a response. | 1. Confirm RAS pathway dependency: Use a positive control cell line known to be sensitive to RAS inhibition. Verify target engagement by performing a Western blot for downstream effectors like phosphorylated ERK (p-ERK). A reduction in p-ERK levels after a short treatment (e.g., 2-6 hours) indicates the inhibitor is active.[2] 2. Use fresh compound: Prepare a fresh stock solution of this compound from a new aliquot. 3. Expand concentration range: Test a wider range of concentrations, extending to higher micromolar levels. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate can concentrate the compound. 3. Inhibitor precipitation: The compound may be precipitating out of the culture medium. | 1. Ensure homogenous cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. 3. Check for precipitation: Visually inspect the wells under a microscope after adding the inhibitor. If precipitation is observed, refer to the troubleshooting point below. |
| This compound precipitates when added to the cell culture medium. | 1. Poor solubility in aqueous solutions: The final DMSO concentration may be too high, or the compound may have limited solubility in the media. | 1. Perform serial dilutions: Instead of a single large dilution, perform stepwise dilutions of the DMSO stock into the culture medium. 2. Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can aid solubility.[2] 3. Maintain a low final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% to minimize solvent toxicity and solubility issues. |
| Increased cell viability at higher inhibitor concentrations. | 1. Assay interference: The inhibitor may be directly reacting with the viability assay reagent (e.g., reducing the MTT tetrazolium salt). 2. Cellular stress response: At sub-lethal doses, some compounds can induce a metabolic stress response that increases the readout of metabolic-based assays. | 1. Run a "no-cell" control: Add the inhibitor at various concentrations to cell-free media to check for direct chemical reactions with the assay reagents. 2. Use an alternative viability assay: Consider using a non-metabolic assay, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm the results.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for a 96-well Plate
Objective: To find the cell number that is in the logarithmic growth phase for the duration of the experiment.
Methodology:
-
Cell Preparation: Harvest and count cells that are in the logarithmic growth phase.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. For a 96-well plate, a starting range of 1,000 to 50,000 cells per well is recommended, depending on the cell line's growth rate.
-
Cell Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.
-
Analysis: Plot the absorbance or luminescence values against the cell numbers. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance/luminescence.
Protocol 2: Dose-Response Curve for this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold or 10-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells with the same final DMSO concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values of Pan-RAS/KRAS Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | RAS Mutation | IC50 | Reference |
| ADT-007 | HCT-116 | Colorectal | KRAS G13D | 4.7 nM | [4] |
| ADT-007 | DLD-1 | Colorectal | KRAS G13D | 10.1 nM | [4] |
| BAY-293 | AsPC-1 | Pancreatic | KRAS G12D | 0.95 µM | [5] |
| BAY-293 | HPAF-II | Pancreatic | KRAS G12D | 1.34 µM | [5] |
| BAY-293 | MIA PaCa-2 | Pancreatic | KRAS G12C | 6.64 µM | [5] |
Visualizations
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
Improving the stability of Pan-RAS-IN-3 in experimental buffers
Welcome to the Technical Support Center for Pan-RAS-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by addressing potential stability and solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations of 100 mg/mL (140.30 mM) or greater.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The vials should be tightly sealed and protected from light and moisture.[1]
Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. This "crashing out" occurs due to the rapid change in solvent polarity. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Buffers below for detailed steps to address this issue.
Q4: I am observing lower than expected activity of this compound in my cell-based assay. What could be the cause?
A4: Reduced activity can stem from several factors, including compound instability, precipitation, or adsorption to plasticware. The troubleshooting guides below provide systematic approaches to identify and resolve these issues. It is also important to consider the specific biology of your cell system, as cellular uptake and metabolism can influence the effective intracellular concentration of the inhibitor.
Q5: Is this compound stable at physiological pH (e.g., in cell culture media)?
Troubleshooting Guides
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to address the precipitation of this compound upon dilution into aqueous experimental buffers.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | Rapid solvent exchange and exceeding the aqueous solubility limit. | 1. Intermediate Dilution: Perform a serial dilution of the high-concentration DMSO stock in your experimental buffer. For example, create an intermediate dilution in a smaller volume of buffer before adding it to the final, larger volume. 2. Vortexing during Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously and gently vortexing. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation. 3. Pre-warming the Buffer: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility. |
| Cloudiness or precipitate observed over time during the experiment. | The compound's concentration is above its solubility limit in the final buffer, even if it initially appeared dissolved. | 1. Determine Maximum Soluble Concentration: Empirically determine the highest concentration of this compound that remains soluble in your final experimental buffer over the course of your experiment. This can be done by preparing a dilution series and visually or spectrophotometrically assessing for precipitation over time. 2. Reduce Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[2] 3. Consider Co-solvents (for biochemical assays): For non-cell-based assays, the inclusion of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility. However, the compatibility of any co-solvent with your assay must be validated. |
-
Prepare a series of dilutions of your this compound DMSO stock in your final experimental buffer (e.g., PBS, Tris, HEPES) in a clear microplate. Include a vehicle control (DMSO only).
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, 24 hours).
-
For a more quantitative assessment, measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
-
The highest concentration that remains clear throughout the experiment is the maximum working soluble concentration.
Troubleshooting Guide: Potential Compound Instability
This guide addresses concerns about the chemical stability of this compound in your experimental setup.
| Problem | Potential Cause | Suggested Solution |
| Loss of inhibitor activity over the course of a long experiment. | pH-dependent degradation: The trifluoromethyl group on this compound may be susceptible to hydrolysis at non-neutral pH, especially basic conditions. Temperature-dependent degradation: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Photodegradation: Exposure to light can degrade some small molecules. | 1. Control Buffer pH: Ensure your experimental buffer is well-buffered and maintains a stable pH throughout the experiment. For long incubations, consider using a more robust buffering system. If possible, maintain the pH in the neutral to slightly acidic range (pH 6.5-7.4). 2. Minimize Incubation Time: If feasible, reduce the duration of the experiment to minimize the time the compound is exposed to potentially destabilizing conditions. 3. Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes and plates to protect the compound from photodegradation. 4. Conduct a Stability Study: If instability is strongly suspected, perform an experiment to directly assess the stability of this compound in your experimental buffer over time using an analytical method like HPLC-MS. |
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the exact conditions of your experiment (temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution and immediately store it at -80°C to prevent further degradation.
-
Analysis: Analyze the samples by a validated HPLC-MS method to quantify the amount of intact this compound remaining at each time point. A decrease in the peak area of the parent compound over time indicates degradation.
Data Summary Tables
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (140.30 mM)[1] | -80°C for up to 6 months[1] -20°C for up to 1 month[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Low (empirical determination recommended) | Not recommended for long-term storage. Prepare fresh dilutions for each experiment. |
Table 2: Recommended Buffer Conditions for Improved Stability
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.4 | To minimize the potential for hydrolysis of the trifluoromethyl group, which is more likely at basic pH. |
| Temperature | Use the lowest temperature compatible with the experiment. | To reduce the rate of potential chemical degradation. |
| Additives | Avoid strong nucleophiles and reactive species. | To prevent unwanted chemical reactions with this compound. |
Visual Guides
Caption: Inhibition of the RAS signaling pathway by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results from Pan-RAS Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving pan-RAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating RAS-mutant cancer cells with a pan-RAS inhibitor?
A pan-RAS inhibitor is designed to block the function of all RAS isoforms (KRAS, NRAS, and HRAS), regardless of their mutational status.[1][2] In RAS-driven cancer cells, effective treatment with a pan-RAS inhibitor is expected to lead to the inhibition of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[3][4][5] This should result in reduced cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][6][7]
Q2: Why are some RAS wild-type (WT) cancer cells sensitive to pan-RAS inhibitors while others are not?
Sensitivity in RAS WT cells often depends on their reliance on upstream signaling that leads to the activation of RAS.[4] For example, cancer cells with mutations in receptor tyrosine kinases (RTKs) like EGFR can have hyperactivated RAS signaling and therefore be sensitive to pan-RAS inhibition.[3] Conversely, RAS WT cells with downstream mutations in pathways like BRAF or PI3K may be insensitive because these mutations bypass the need for RAS activation.[4] Additionally, some normal and RAS WT cells express enzymes like UDP-glucuronosyltransferases that can metabolize and inactivate the inhibitor, leading to insensitivity.[4][6]
Q3: What are the key differences between pan-RAS inhibitors and mutant-specific RAS inhibitors?
Mutant-specific inhibitors, such as those targeting KRAS G12C, are designed to bind to a specific mutated form of a RAS protein.[3] Pan-RAS inhibitors, on the other hand, are developed to inhibit all RAS isoforms, including both mutant and wild-type proteins.[1][2] This broader activity can potentially overcome certain resistance mechanisms seen with mutant-specific inhibitors, such as the compensatory activation of other RAS isoforms.[2] However, pan-RAS inhibitors may also have a higher risk of toxicity due to their effects on wild-type RAS in healthy tissues.[5]
Troubleshooting Guide: Interpreting Unexpected Experimental Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Problem 1: No significant decrease in cell viability in a known RAS-mutant cell line.
-
Question: I treated a KRAS G12D mutant pancreatic cancer cell line with a pan-RAS inhibitor, but my cell viability assay (MTT/CellTiter-Glo) shows minimal effect. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Inhibitor Concentration and Treatment Duration: The concentration of the inhibitor may be too low, or the treatment duration may be too short.
-
Action: Perform a dose-response experiment with a wider range of concentrations and extend the treatment duration (e.g., 24, 48, and 72 hours).
-
-
Compensatory Signaling Pathways: The cancer cells may have activated alternative survival pathways to bypass their dependency on RAS signaling. Upregulation of receptor tyrosine kinases (RTKs) can reactivate the MAPK pathway.[1][8]
-
Action: Perform a Western blot to analyze the phosphorylation status of key signaling proteins like ERK and AKT at different time points after treatment. A rebound in phosphorylation after initial suppression suggests pathway reactivation.[9]
-
-
Intrinsic Resistance: The cell line may have co-occurring mutations downstream of RAS (e.g., BRAF, MEK, or PIK3CA) that make it resistant to RAS inhibition.
-
Action: Review the genomic profile of the cell line. If unknown, consider sequencing key oncogenes.
-
-
Drug Efflux: The cells may be actively pumping the inhibitor out through multidrug resistance transporters.[10]
-
Action: Co-treat with a known inhibitor of drug efflux pumps to see if sensitivity is restored.
-
-
Problem 2: Inhibition of downstream signaling (p-ERK, p-AKT) is observed, but there is no apoptosis.
-
Question: My Western blot data clearly shows a reduction in p-ERK and p-AKT levels after treatment, but I don't observe an increase in apoptosis markers like cleaved caspase-3. Why?
-
Possible Causes and Troubleshooting Steps:
-
Induction of Cell Cycle Arrest instead of Apoptosis: The inhibitor may be causing cell cycle arrest rather than inducing apoptosis in this specific cell line. Pan-RAS inhibition can lead to a G1 cell cycle arrest through the upregulation of p27.[11]
-
Action: Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine if the cells are accumulating in a specific phase of the cell cycle. Also, probe for cell cycle regulatory proteins like p27 and retinoblastoma protein (Rb) by Western blot.
-
-
Delayed Apoptotic Response: The induction of apoptosis may occur at a later time point.
-
Action: Extend the treatment duration and perform a time-course experiment to measure apoptosis markers at later time points (e.g., 48, 72, 96 hours).
-
-
Apoptosis Evasion Mechanisms: The cells may have high expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that prevent the induction of apoptosis despite the inhibition of survival signaling.
-
Action: Analyze the expression of key anti-apoptotic and pro-apoptotic proteins by Western blot.
-
-
Problem 3: Inconsistent results between different assays.
-
Question: My biochemical assay shows that the inhibitor effectively blocks RAS-GTP loading, but I see a weak effect in my cell-based viability assays. What could explain this discrepancy?
-
Possible Causes and Troubleshooting Steps:
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
-
Action: Confirm target engagement within the cell. A cellular thermal shift assay (CETSA) can be used to verify that the drug is binding to RAS inside the cell.[10]
-
-
High Intracellular GTP Levels: The high concentration of GTP within cells can outcompete the inhibitor for binding to RAS, a factor not present in many biochemical assays.[10]
-
Action: This is an inherent challenge. Consider using cell-based target engagement assays to better reflect the intracellular environment.
-
-
Off-Target Effects in Biochemical Assays: The inhibitor might have off-target effects in a purified system that do not translate to a cellular context.
-
Action: Profile the inhibitor against a panel of related GTPases to assess its selectivity.
-
-
Data Presentation
Table 1: IC50 Values of the Pan-RAS Inhibitor ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| HCT-116 | Colorectal | G13D | 10.1 | [12] |
| DLD-1 | Colorectal | G13D | 4.7 | [12] |
| HT29 | Colorectal | WT (BRAF V600E) | 2600 | [12] |
| COLO 205 | Colorectal | WT (BRAF V600E) | 2430 | [12] |
Note: Pan-RAS-IN-3 is a generic term. The data presented here is for the well-characterized pan-RAS inhibitor ADT-007, which serves as a representative example.
Experimental Protocols
1. Western Blot Analysis of RAS Signaling Pathway
-
Objective: To assess the phosphorylation status of key proteins in the RAS downstream signaling pathways (MAPK and PI3K/AKT) following treatment with a pan-RAS inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the pan-RAS inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RAS, and a loading control like β-actin) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a pan-RAS inhibitor on the metabolic activity and viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[17]
-
Treatment: Treat the cells with a serial dilution of the pan-RAS inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. RAS Activation Assay (RAF-RBD Pulldown)
-
Objective: To specifically measure the amount of active, GTP-bound RAS in cells after inhibitor treatment.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for Western blotting and lyse them in a magnesium-containing lysis buffer.
-
Lysate Preparation: Clarify the lysates by centrifugation and normalize the protein concentration.
-
Affinity Pulldown: Incubate the lysates with a GST-fusion protein of the Ras-binding domain (RBD) of RAF1, which is coupled to glutathione-agarose beads.[11][21] This will specifically pull down GTP-bound (active) RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22]
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS antibody.[23] It is also important to run a parallel blot of the total cell lysates to show the total amount of RAS protein.
-
Visualizations
Caption: Simplified RAS signaling pathway.
Caption: General experimental workflow.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. neweastbio.com [neweastbio.com]
Minimizing Pan-RAS-IN-3 toxicity in normal cells
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Pan-RAS Inhibitor Toxicity in Normal Cells
Introduction
This technical support center provides guidance on the use of pan-RAS inhibitors, with a specific focus on strategies to minimize toxicity in normal, non-cancerous cells. While the query specified "Pan-RAS-IN-3," this designation does not correspond to a publicly recognized specific inhibitor. Therefore, this guide will address the class of pan-RAS inhibitors, using data from well-characterized compounds such as ADT-007 as illustrative examples. The principles and protocols described herein are intended to be broadly applicable to research involving pan-RAS inhibition.
The primary challenge in pan-RAS inhibitor development is to achieve a therapeutic window that allows for the potent killing of RAS-driven cancer cells while sparing normal cells that rely on wild-type RAS signaling for essential functions. Recent advancements have led to the development of pan-RAS inhibitors with unique mechanisms that exploit the metabolic differences between cancer and normal cells, offering a promising avenue for selective anti-cancer activity.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are normal cells generally less sensitive to certain pan-RAS inhibitors like ADT-007?
A1: The selectivity of some pan-RAS inhibitors, such as ADT-007, for cancer cells over normal cells is primarily attributed to differences in metabolic deactivation.[3][5] Normal cells and some cancer cells with wild-type RAS express higher levels of UDP-glucuronosyltransferases (UGTs).[3][4] These enzymes catalyze the glucuronidation of the inhibitor, a process that inactivates the compound and facilitates its excretion from the cell.[6] In contrast, many RAS-mutant cancer cells exhibit repressed UGT expression, leading to the accumulation of the active inhibitor and subsequent cell death.[3][4]
Q2: What are the potential off-target effects of pan-RAS inhibitors?
A2: While some pan-RAS inhibitors show high selectivity, off-target effects are a potential concern and can vary between compounds. For some inhibitors, high concentrations may lead to toxicity in normal tissues.[7][8] It is crucial to characterize the selectivity profile of any new pan-RAS inhibitor. For instance, the pan-RAS inhibitor BI-2852 was shown to not have off-target anti-proliferative effects in BRAF(V600E) mutant cell lines, which are RAS-independent.[9] Some indene-based compounds, chemically related to ADT-007, have been reported to potentially inhibit cGMP phosphodiesterase or tubulin polymerization at high concentrations, though these effects were not observed with ADT-007 at its effective concentrations for inhibiting RAS.[10]
Q3: Can I use pan-RAS inhibitors in combination with other therapies?
A3: Yes, combination therapies are a promising strategy to enhance efficacy and potentially reduce the required dose of pan-RAS inhibitors, thereby minimizing toxicity. For example, the pan-KRAS inhibitor BAY-293 has shown synergistic effects when combined with modulators of glucose metabolism, cell cycle inhibitors, and other chemotherapeutics.[7][11] Combination with MEK inhibitors has also been explored to overcome feedback reactivation of the MAPK pathway.[5]
Q4: I am observing unexpected toxicity in my normal cell line controls. What could be the cause?
A4: Unexpected toxicity in normal cell lines could be due to several factors:
-
Low UGT expression: The specific normal cell line you are using may have naturally low expression of the UGT enzymes responsible for metabolizing the inhibitor. It is advisable to quantify UGT expression or activity in your control cell lines.
-
High inhibitor concentration: Ensure that the concentrations used are within the experimentally determined selective range.
-
Off-target effects: The inhibitor may have off-target activities that affect your specific cell line.
-
Experimental conditions: Factors such as prolonged exposure time or high cell density can influence inhibitor toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity in normal cell lines | Low or absent UGT enzyme activity. | 1. Quantify UGT Expression: Perform qPCR or Western blot to assess the expression of relevant UGT isoforms (e.g., UGT1A10) in your normal and cancer cell lines. 2. Measure UGT Activity: Use a UGT activity assay to functionally assess the cell line's capacity for glucuronidation. 3. Select Appropriate Control Lines: Choose normal cell lines with documented high UGT expression for your experiments. |
| Lack of efficacy in RAS-mutant cancer cells | High UGT expression in the cancer cell line. | 1. Assess UGT Levels: Similar to the above, check UGT expression and activity in your cancer cell line. Some RAS-mutant lines may retain high UGT levels. |
| Acquired resistance. | 1. Analyze Downstream Signaling: Perform a time-course Western blot for p-ERK and p-AKT to check for pathway reactivation after initial suppression. 2. Investigate Bypass Pathways: Profile for amplification or mutation in receptor tyrosine kinases (RTKs) or other downstream effectors. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | 1. Standardize Protocols: Ensure consistent cell density, passage number, and media conditions. 2. Monitor Cell Health: Regularly check for mycoplasma contamination. |
| Inhibitor instability. | 1. Proper Storage: Store the inhibitor according to the manufacturer's instructions, protected from light and moisture. 2. Fresh Dilutions: Prepare fresh dilutions of the inhibitor for each experiment from a stock solution. |
Data Presentation
The following tables summarize the in vitro efficacy of representative pan-RAS inhibitors in various cancer cell lines compared to cell lines with wild-type RAS or normal cells.
Table 1: Comparative In Vitro Efficacy of ADT-007
| Cell Line | Cancer Type | RAS Status | ADT-007 IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | [2][3][12][13] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 | [2][12][13] |
| A549 | Lung Cancer | KRAS G12S | 0.86 | [14] |
| SW480 | Colorectal Cancer | KRAS G12V | 0.37 | [14] |
| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | 493 | [3][13] |
| BxPC-3 | Pancreatic Cancer | RAS WT | 2500 | [4] |
| NCM460 | Normal Colonocytes | RAS WT | Insensitive | [3] |
| NHAEC | Normal Human Airway Epithelial Cells | RAS WT | Insensitive | [3] |
Table 2: In Vitro Efficacy of Other Pan-RAS Inhibitors
| Inhibitor | Cell Line | Cancer Type | RAS Status | IC50 (µM) | Reference |
| BAY-293 | BxPC3 | Pancreatic Cancer | KRAS WT | 2.07 | [5][11] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2.90 | [5][11] | |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 3.16 | [5][11] | |
| NCI-H23 | NSCLC | KRAS G12C | Low Sensitivity | [7] | |
| BI-2852 | PDAC Cell Lines | Pancreatic Cancer | KRAS Mutant | 18.83 to >100 | [15] |
| CRC Cell Lines | Colorectal Cancer | Various | 19.21 to >100 | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of a pan-RAS inhibitor.
Materials:
-
96-well flat-bottom plates (for 2D culture) or round-bottom non-binding plates (for 3D culture)
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Pan-RAS inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pan-RAS inhibitor in complete culture medium. A common concentration range is 0.1 nM to 10,000 nM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C, 5% CO₂.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each inhibitor concentration.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for MAPK and AKT Signaling
This protocol assesses the inhibition of RAS downstream signaling pathways.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pan-RAS inhibitor at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: UGT Activity Assay (Fluorometric)
This protocol measures the glucuronidation activity in cell lysates.
Materials:
-
Fluorometric UGT activity assay kit
-
Cell or tissue homogenates/microsomes
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or microsomal fractions from normal and cancer cell lines according to the kit manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided fluorescent standard.
-
-
Reaction Setup:
-
In a black 96-well plate, add the assay buffer, UGT substrate, and your cell lysate/microsomal sample.
-
Include a positive control (if available) and a no-enzyme negative control.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the UDPGA cofactor.
-
Incubate the plate at 37°C for the recommended time, protected from light.
-
-
Measurement:
-
Stop the reaction according to the kit protocol.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the UGT activity based on the standard curve and express it as pmol/min/mg of protein.
-
Visualizations
RAS Signaling Pathway and Point of Inhibition
Caption: Simplified RAS signaling pathway and the inhibitory action of pan-RAS inhibitors.
Experimental Workflow for Assessing Pan-RAS Inhibitor Selectivity
Caption: Workflow for evaluating the selectivity of a pan-RAS inhibitor.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. UDP glucuronosyltransferase 1A expression levels determine the response of colorectal cancer cells to the heat shock protein 90 inhibitor ganetespib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
- 15. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-3 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-RAS inhibitor, Pan-RAS-IN-3. Our goal is to help you navigate experimental variability and enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-RAS inhibitor, meaning it is designed to inhibit the function of multiple RAS isoforms (KRAS, HRAS, and NRAS).[1][2] These proteins are small GTPases that act as molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Mutations in RAS genes are found in approximately 30% of all human cancers, leading to constitutive activation of these signaling pathways.[2][5] While the precise binding mode of this compound is not as extensively publicly documented as some other inhibitors, pan-RAS inhibitors generally function by preventing RAS proteins from engaging with their downstream effectors, thereby blocking signal transduction.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store at 4°C, sealed from moisture and light.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light.[1][8] Use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My in vitro cell-based assays show high variability. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to inconsistent effective concentrations. It is crucial to use fresh DMSO for preparing stock solutions as moisture can affect solubility.[1][9]
-
Cell Line Integrity: Regularly verify the identity of your cell lines via short tandem repeat (STR) profiling. Also, routinely test for mycoplasma contamination, which can significantly alter cellular responses.
-
Assay Conditions: Inconsistencies in cell seeding density, treatment duration, and reagent preparation can all contribute to variability. Standardize these parameters across all experiments. For viability assays, ensure the assay window is appropriate to detect a cytotoxic or cytostatic effect, which typically requires 72-120 hours.[10]
-
Cellular Context: The genetic background of your cell lines is crucial. The efficacy of a pan-RAS inhibitor can be influenced by the specific RAS mutation, the presence of co-occurring mutations, and the activation state of upstream and downstream signaling pathways.[11][12]
Q4: I am not observing the expected downstream signaling inhibition (e.g., p-ERK reduction). What should I do?
A4: A lack of downstream signaling inhibition is a common issue and can be systematically troubleshooted.
-
Confirm Target Engagement: The first step is to verify that this compound is reaching its intracellular target. While direct binding assays can be complex, a western blot for phosphorylated ERK (p-ERK), a key downstream effector of the RAS-MAPK pathway, is a reliable method to confirm target engagement in cells.[10]
-
Check Compound Activity: Test your specific batch of this compound in a cell-free biochemical assay to confirm its intrinsic activity.
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cell by multidrug resistance transporters.
-
High Intracellular GTP Levels: RAS proteins have a very high affinity for GTP.[10] High intracellular concentrations of GTP can outcompete the inhibitor.[10]
-
Pathway Reactivation: Cancer cells can exhibit adaptive resistance. Even with initial inhibition, the MAPK pathway can be reactivated through feedback mechanisms.[12][13] Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to assess the dynamics of p-ERK inhibition.[12]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to troubleshooting inconsistent IC50 values.
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh serial dilutions for each experiment. Consider the final DMSO concentration in your assay, keeping it below 0.1% to avoid solvent-induced toxicity. |
| Inaccurate Cell Seeding | Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding the inhibitor. |
| Variable Treatment Duration | Strictly adhere to the planned incubation time. For longer-term assays (e.g., > 72 hours), consider replenishing the medium with fresh inhibitor to maintain a consistent concentration. |
| Reagent Variability | Use the same batch of reagents (e.g., FBS, culture medium, viability assay reagent) for a set of comparative experiments. Qualify new batches of reagents before use in critical studies. |
| Cell Line Drift | Use cells from a low passage number and regularly re-establish cultures from frozen stocks. Periodically confirm the RAS mutation status of your cell lines. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Assessing RAS Pathway Inhibition
This protocol details the steps to measure the phosphorylation status of ERK (p-ERK), a downstream effector of the RAS signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 2-24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.[6]
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14] Incubate for 24 hours.[14]
-
Inhibitor Preparation and Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[14] Remove the old medium and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (DMSO only) and no-cell control wells.[14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTS Reagent Addition and Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[14] Measure the absorbance at 490 nm using a plate reader.[14]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Visualizations
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting the lack of p-ERK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. qlgntx.com [qlgntx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Pan-RAS Inhibitors: A Comparative Analysis of ADT-007 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting RAS, one of the most frequently mutated oncogene families in human cancers, has been a long-standing challenge. Recent breakthroughs have led to the emergence of a new class of molecules known as pan-RAS inhibitors, which are designed to target multiple RAS isoforms and mutants. This guide provides a comparative overview of a promising new agent, ADT-007, alongside other notable pan-RAS inhibitors, BI-2865 and RMC-6236. Due to the limited public information on Pan-RAS-IN-3, a direct comparison is not feasible at this time.
Executive Summary
ADT-007 is a novel, first-in-class pan-RAS inhibitor that distinguishes itself through a unique mechanism of action and superior preclinical efficacy. Unlike many other RAS inhibitors that target the protein in its inactive (GDP-bound or "OFF") or active (GTP-bound or "ON") state, ADT-007 binds to nucleotide-free RAS, preventing its activation by blocking GTP loading.[1][2] This leads to the induction of mitotic arrest and apoptosis in cancer cells.[3] Preclinical data suggests that ADT-007 has a more potent and complete cancer cell-killing effect compared to other pan-RAS inhibitors like BI-2865 and RMC-6236, which appear to be more cytostatic.[1]
Mechanism of Action
The three pan-RAS inhibitors discussed here employ distinct strategies to inhibit RAS signaling.
-
ADT-007: Binds to RAS in a transient, nucleotide-free state. This prevents the loading of GTP, thereby blocking RAS activation and downstream signaling through the MAPK and PI3K/AKT pathways.[4][5] This mechanism is effective against a broad range of RAS mutations and isoforms.[2]
-
BI-2865: A non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound ("OFF") state of KRAS.[6] By stabilizing the inactive conformation, it prevents the exchange of GDP for GTP, thus inhibiting RAS activation.[6]
-
RMC-6236: A RAS(ON) multi-selective inhibitor that acts as a molecular glue.[7] It binds to the active, GTP-bound ("ON") state of RAS, disrupting its interaction with downstream effectors like RAF.[7] This allows it to target multiple RAS isoforms, including both mutant and wild-type forms.[7]
Caption: Mechanisms of Action of Different Pan-RAS Inhibitors.
Comparative Performance Data
Direct head-to-head comparative studies with comprehensive quantitative data across a wide range of cell lines are limited. However, available data from various preclinical studies provide insights into the relative potency and efficacy of these inhibitors.
| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT 116 (CRC) | KRAS G13D | 5 | [3] |
| MIA PaCa-2 (PDAC) | KRAS G12C | 2 | [3] | |
| BI-2865 | BaF3 expressing KRAS mutants | G12C, G12D, G12V | ~140 (mean) | [6] |
CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma
Notably, one study reported that in growth assays with MIA PaCa-2 cells, both AMG-510 (a KRAS G12C specific inhibitor) and BI-2865 were significantly less potent than ADT-007.[1] Another key finding is that while ADT-007 induces apoptosis, RMC-6236 and BI-2865 were not observed to induce apoptosis in the same assay, suggesting a more cytostatic effect.[1] Furthermore, in colony formation assays, ADT-007 showed near-complete inhibition, whereas BI-2865 and RMC-6236 only achieved partial inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the evaluation of these pan-RAS inhibitors.
Cell Viability and Growth Inhibition Assays
These assays are fundamental to determining the potency of an inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-RAS and Mutant-Specific RAS Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances between pan-RAS and mutant-specific RAS inhibitors is critical for advancing cancer therapy. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of appropriate research tools and therapeutic strategies.
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers. For decades, they were considered "undruggable." Recent breakthroughs, however, have led to the development of both mutant-specific and pan-RAS inhibitors, offering new avenues for targeted cancer treatment. This guide compares these two strategic approaches, with a focus on representative compounds for which public data is available.
It is important to note that while this guide aims to compare Pan-RAS-IN-3 to mutant-specific inhibitors, there is a significant lack of publicly available experimental data for this compound. Therefore, to illustrate the principles of pan-RAS inhibition, we will draw upon data from other well-characterized pan-RAS inhibitors, such as ADT-007 and BI-2852.
Executive Summary
Mutant-specific RAS inhibitors offer high selectivity for a particular RAS mutation, minimizing off-target effects. This specificity, however, can be a double-edged sword, as tumors can develop resistance through various mechanisms, including the activation of other RAS isoforms. Pan-RAS inhibitors, in contrast, are designed to inhibit multiple RAS isoforms, potentially overcoming some of these resistance mechanisms. This broader activity, however, may come with an increased risk of off-target effects and toxicity. The choice between these strategies depends on the specific research question or therapeutic goal.
Mechanism of Action: A Tale of Two Strategies
Mutant-Specific RAS Inhibitors: These inhibitors are designed to target the unique biochemical features of a specific RAS mutant.
-
Sotorasib (AMG 510) and Adagrasib (MRTX849): These are covalent inhibitors that specifically target the KRAS G12C mutation.[1] The G12C mutation introduces a cysteine residue that is not present in wild-type KRAS.[2] Sotorasib and adagrasib form an irreversible covalent bond with this cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades.[1]
-
MRTX1133: This is a non-covalent inhibitor that selectively targets the KRAS G12D mutation.[3][4] It binds with high affinity to the switch II pocket of the inactive, GDP-bound form of KRAS G12D, preventing its interaction with downstream effectors.[3][4]
Pan-RAS Inhibitors: These inhibitors are developed to bind to and inhibit the activity of multiple RAS isoforms, often irrespective of their mutational status.
-
This compound: While specific mechanistic data is unavailable, as a pan-RAS inhibitor, it is presumed to target a conserved feature across KRAS, HRAS, and NRAS proteins.[5][6][7]
-
ADT-007: This inhibitor has a unique mechanism, binding to nucleotide-free RAS to block GTP activation and subsequent effector interactions.[8][9] This approach allows it to inhibit the growth of cancer cells with various RAS mutations or those with activated wild-type RAS.[8][10]
-
BI-2852: This compound binds to a pocket located between switch I and II of the RAS protein, a site present in both the active and inactive conformations.[11] By binding to this pocket, BI-2852 blocks interactions with GEFs (guanine nucleotide exchange factors), GAPs (GTPase-activating proteins), and effector proteins, thereby inhibiting downstream signaling.[11]
Performance Data: A Quantitative Comparison
The following tables summarize key preclinical data for representative pan-RAS and mutant-specific RAS inhibitors.
Table 1: Biochemical Assay Data
| Inhibitor | Target(s) | Assay Type | Metric | Value | Reference(s) |
| Pan-RAS Inhibitors | |||||
| BI-2852 | KRAS (pan-mutant & WT) | Isothermal Titration Calorimetry (ITC) | KD (vs KRAS G12D) | 740 nM | [12][13] |
| AlphaScreen | IC50 (vs GTP-KRAS G12D::SOS1) | 490 nM | [12][13] | ||
| AlphaScreen | IC50 (vs GTP-KRAS G12D::CRAF) | 770 nM | [12][13] | ||
| AlphaScreen | IC50 (vs GTP-KRAS G12D::PI3Kα) | 500 nM | [12][13] | ||
| Mutant-Specific Inhibitors | |||||
| Sotorasib | KRAS G12C | TR-FRET | IC50 | 8.88 nM | [1] |
| Adagrasib | KRAS G12C | Biochemical Competition Binding | KD | Not Reported | [1] |
| MRTX1133 | KRAS G12D | Homogeneous Time-Resolved Fluorescence | IC50 | <2 nM | [3] |
| Surface Plasmon Resonance (SPR) | KD | picomolar range | [4] |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | Metric | Value | Reference(s) |
| Pan-RAS Inhibitors | ||||||
| ADT-007 | HCT 116 | KRAS G13D | Cell Viability | IC50 | 5 nM | [10] |
| MIA PaCa-2 | KRAS G12C | Cell Viability | IC50 | 2 nM | [10] | |
| Various MM cell lines | KRAS/NRAS mutant | Chemosensitivity | IC50 | 0.76 - 12 nM | [14] | |
| BI-2852 | NCI-H358 | KRAS G12C | p-ERK Modulation | EC50 | 5.8 µM | [15] |
| NCI-H358 | KRAS G12C | Antiproliferative | EC50 | 6.7 µM | [15] | |
| Mutant-Specific Inhibitors | ||||||
| Sotorasib | NCI-H358 | KRAS G12C | Cell Viability | IC50 | 3 nM | |
| Adagrasib | NCI-H358 | KRAS G12C | Cell Viability | IC50 | 8 nM | |
| MRTX1133 | Panc 04.03 | KRAS G12D | Cellular Proliferation | IC50 | single-digit nM | [4] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows of the experiments used to characterize them.
Caption: RAS/MAPK signaling pathway and points of intervention for RAS inhibitors.
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
Detailed Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK) Analysis
Objective: To determine the effect of RAS inhibitors on the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H358 for KRAS G12C inhibitors, or a relevant cell line for pan-RAS inhibitors) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the RAS inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the dose-dependent effect of RAS inhibitors on the viability of cancer cell lines.
Methodology:
-
Cell Plating:
-
Seed cancer cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the RAS inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to the target RAS protein.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant RAS protein (e.g., KRAS G12D-GDP) onto a sensor chip surface.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
-
Data Collection:
-
Monitor the association and dissociation phases in real-time by measuring the change in the refractive index at the chip surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Conclusion
The development of both mutant-specific and pan-RAS inhibitors represents a significant advancement in the fight against RAS-driven cancers. Mutant-specific inhibitors like sotorasib, adagrasib, and MRTX1133 have demonstrated the feasibility of targeting specific RAS oncoproteins with high precision. Pan-RAS inhibitors such as ADT-007 and BI-2852 offer a broader therapeutic strategy with the potential to overcome resistance mechanisms that limit the efficacy of their mutant-specific counterparts. The choice of inhibitor will ultimately depend on the specific cancer type, the mutational landscape of the tumor, and the therapeutic strategy being pursued. Further research and clinical trials are necessary to fully elucidate the potential of both approaches in the clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound| CAS NO:3034588-80-9| GlpBio [glpbio.cn]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
Efficacy Showdown: Pan-RAS Inhibitor ADT-007 versus Sotorasib in KRAS G12C Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant cancers has been revolutionized by the development of inhibitors specifically targeting the KRAS G12C mutation. Sotorasib (AMG 510) stands as a pioneering FDA-approved therapy in this class. However, the emergence of pan-RAS inhibitors, designed to target multiple RAS isoforms and mutations, presents a new paradigm in overcoming the challenges of targeted resistance. This guide provides an objective comparison of the efficacy of the pan-RAS inhibitor ADT-007 versus the KRAS G12C-specific inhibitor Sotorasib in KRAS G12C-mutant cancer cells, supported by available preclinical data.
Mechanism of Action: A Tale of Two Strategies
Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This action locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1] Its high specificity for the G12C mutation minimizes effects on wild-type KRAS.
In contrast, ADT-007 is a pan-RAS inhibitor with a distinct mechanism of action. It binds to RAS proteins in a nucleotide-free transitional state, effectively blocking the loading of GTP.[2][3] This prevents RAS activation and subsequently disrupts downstream signaling through both the RAF/MAPK and PI3K/AKT pathways.[2][3] By targeting a fundamental step in RAS activation, ADT-007 can inhibit various RAS isoforms and mutants, not limited to KRAS G12C.[4][5]
Quantitative Comparison of In Vitro Efficacy
Preclinical studies provide a direct comparison of the potency of ADT-007 and Sotorasib in KRAS G12C-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines.
| Inhibitor | Cell Line | Mutation | IC50 (nM) | Fold Difference | Reference |
| ADT-007 | MIA PaCa-2 | KRAS G12C | 2 | ~10x more potent | [4][6] |
| Sotorasib | MIA PaCa-2 | KRAS G12C | ~9 | - | [7][8] |
| ADT-007 | MIA PaCa-2 (Sotorasib/Adagrasib Resistant) | KRAS G12C | Comparable to parental | - | [2][5] |
| Sotorasib | MIA PaCa-2 (Sotorasib/Adagrasib Resistant) | KRAS G12C | Significantly higher than parental | - | [2][5] |
Note: IC50 values for Sotorasib in MIA PaCa-2 cells are reported as approximately 9 nM in some studies. A direct side-by-side comparison showed ADT-007 to be approximately 10-fold more potent than Sotorasib in 3-day growth assays.[2]
These data indicate that ADT-007 exhibits greater potency in inhibiting the growth of KRAS G12C cells.[2] Furthermore, ADT-007 retains its efficacy in cell lines that have developed resistance to KRAS G12C-specific inhibitors like Sotorasib.[2][5] This suggests that the pan-RAS inhibitory mechanism of ADT-007 can overcome certain resistance pathways that emerge during treatment with mutation-specific drugs.
Inhibition of Downstream Signaling
Both Sotorasib and ADT-007 effectively suppress the downstream MAPK signaling pathway, as evidenced by the reduction in phosphorylated ERK (p-ERK). Sotorasib has been shown to durably suppress the MAPK pathway in preclinical models.[7][8] ADT-007 also demonstrates robust inhibition of both MAPK and PI3K/AKT signaling by preventing the activation of RAS.[2][3]
A key advantage of ADT-007's pan-RAS inhibition is its ability to block the activation of wild-type RAS isoforms (HRAS and NRAS) that can be triggered by feedback mechanisms in response to KRAS G12C-specific inhibition.[2] This compensatory activation of other RAS isoforms is a known mechanism of resistance to drugs like Sotorasib. By inhibiting all RAS isoforms, ADT-007 may offer a more comprehensive and durable suppression of oncogenic signaling.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of the inhibitors.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sotorasib and ADT-007 (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.[9][10]
-
Inhibitor Treatment: Treat cells with serial dilutions of Sotorasib or ADT-007 for 72 hours. Include a vehicle control (DMSO).[9][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting viability against the log of inhibitor concentration.[9][11]
Western Blot Analysis for Downstream Signaling
This protocol outlines the assessment of protein phosphorylation downstream of RAS.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Sotorasib and ADT-007
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors at desired concentrations and time points.
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins normalized to total protein and a loading control.[12]
Conclusion
Both Sotorasib and the pan-RAS inhibitor ADT-007 demonstrate significant efficacy in KRAS G12C-mutant cancer cells. Sotorasib, as a mutation-specific covalent inhibitor, has validated KRAS G12C as a druggable target. However, the preclinical data for ADT-007 suggests potential advantages, including greater potency and the ability to overcome resistance mechanisms that limit the long-term efficacy of KRAS G12C-specific inhibitors. The pan-RAS inhibitory approach of ADT-007, by targeting a fundamental activation step common to all RAS isoforms, represents a promising strategy to achieve a more profound and durable anti-cancer response. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Head-to-Head Comparison: Pan-RAS Inhibitors vs. BI-2852 in Targeting RAS-Driven Cancers
A Comprehensive Guide for Researchers and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. For decades, RAS was considered "undruggable" due to the technical challenges in developing effective inhibitors. However, recent advancements have led to the emergence of novel inhibitory agents that directly target RAS. This guide provides a detailed head-to-head comparison of two distinct classes of RAS inhibitors: pan-RAS inhibitors, exemplified here by the well-characterized molecule ADT-007, and BI-2852, a specific inhibitor that binds to the Switch I/II pocket of KRAS.
This comparison aims to provide an objective overview of their biochemical and cellular performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the landscape of RAS-targeted therapies.
Biochemical and Cellular Activity Profile
The in vitro and cellular activities of pan-RAS inhibitors and BI-2852 reveal distinct mechanisms and potencies. While pan-RAS inhibitors like ADT-007 demonstrate broad activity against multiple RAS isoforms and mutations by binding to nucleotide-free RAS, BI-2852 specifically targets a pocket present in both active and inactive forms of KRAS.
Table 1: Biochemical Activity of Pan-RAS-IN-3 (ADT-007) vs. BI-2852
| Parameter | This compound (ADT-007) | BI-2852 | Reference |
| Target(s) | Pan-RAS (KRAS, NRAS, HRAS) | KRAS | [1][2] |
| Binding Site | Nucleotide-free RAS | Switch I/II pocket | [1][3] |
| Binding Affinity (KD) | Not explicitly reported, but cellular EC50 for binding is 8.5 nM in KRASG13D cells.[4] | 740 nM (to KRASG12D) | [5][6] |
| Mechanism of Action | Blocks GTP activation of effector interactions.[7] | Blocks GEF, GAP, and effector interactions with KRAS.[3][6] | |
| Effect on Protein-Protein Interactions | Inhibits RAS-effector interactions.[1] | Inhibits GTP-KRASG12D binding to SOS1, CRAF, and PI3Kα.[5] | |
| IC50 (Biochemical) | Not explicitly reported | 490 nM (GTP-KRASG12D::SOS1), 770 nM (GTP-KRASG12D::CRAF), 500 nM (GTP-KRASG12D::PI3Kα) | [5] |
Table 2: Cellular Activity of this compound (ADT-007) vs. BI-2852
| Parameter | This compound (ADT-007) | BI-2852 | Reference |
| Cellular Target Engagement | EC50 of 8.5 nM in KRASG13D HCT-116 cells.[4] | Demonstrates target engagement in cellular assays.[8] | |
| Effect on Downstream Signaling | Inhibition of MAPK/AKT signaling.[7] | Inhibition of pERK.[5][6] | |
| Antiproliferative Activity (IC50/EC50) | 2 nM - 10.1 nM in various KRAS mutant cell lines.[9][10] | 5.8 µM (NCI-H358 cells, low serum), 6.7 µM (NCI-H358 cells, soft agar).[6][11] | |
| Selectivity | Selective for cancer cells with mutant or activated RAS.[7] | ~10-fold more strongly binds to active KRASG12D vs KRASwt.[6] | |
| Effect on Cell Cycle/Survival | Induces mitotic arrest and apoptosis.[7] | Antiproliferative effect.[3][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key assays used to characterize RAS inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to study protein-protein interactions in a high-throughput format.
Principle: TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[12] A donor fluorophore (e.g., Europium) on one protein and an acceptor fluorophore (e.g., Dy647) on an interacting protein are used.[13] When the proteins interact, the donor and acceptor are brought into proximity, allowing energy transfer upon excitation of the donor. The resulting acceptor emission is measured after a time delay to reduce background fluorescence.[12][13]
General Protocol:
-
Reagent Preparation: Recombinant RAS protein is labeled with a donor fluorophore (e.g., Eu-chelate), and an interacting partner (e.g., RAF-RBD, SOS1) is labeled with an acceptor fluorophore (e.g., APC, Cy5).
-
Assay Plate Preparation: The inhibitor compound is serially diluted in an appropriate buffer and added to a low-volume 384-well plate.
-
Reaction Incubation: The labeled RAS protein and its binding partner are added to the wells containing the inhibitor. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[13]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
NanoBRET™ Protein:Protein Interaction (PPI) Assay
The NanoBRET™ assay is a proximity-based method to measure protein interactions in living cells.
Principle: This technology uses a NanoLuc® luciferase-fused protein as the energy donor and a HaloTag® protein labeled with a fluorescent ligand as the energy acceptor.[14][15] When the two fusion proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal.[15]
General Protocol:
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with expression vectors for the NanoLuc®-RAS fusion protein and the HaloTag®-effector (e.g., RAF) fusion protein.
-
Cell Plating and Ligand Labeling: Transfected cells are plated in a 96-well or 384-well white-bottom plate. The HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) is added to the cells and incubated to allow for covalent labeling of the HaloTag® fusion protein.[14]
-
Compound Treatment: The test compounds are added to the wells at various concentrations.
-
Substrate Addition and Signal Measurement: A cell-permeable NanoLuc® substrate is added to the wells. The plate is immediately read on a luminometer capable of measuring filtered luminescence at two wavelengths (typically 460 nm for the donor and >600 nm for the acceptor).[16]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio indicates that the compound is disrupting the protein-protein interaction. IC50 values can be determined from the dose-response curve.
Cell Viability and Proliferation Assay
These assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: A common method involves using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[3]
General Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][3]
-
Compound Treatment: The inhibitor is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.[1][17]
-
Reagent Addition and Signal Measurement: The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal. The luminescence is then measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability relative to the vehicle control is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: RAS signaling pathway and points of intervention for Pan-RAS inhibitors and BI-2852.
Caption: General experimental workflow for the comparison of RAS inhibitors.
Caption: Distinct mechanisms of action for Pan-RAS inhibitors and BI-2852.
Conclusion
The development of direct RAS inhibitors represents a significant milestone in cancer therapy. Pan-RAS inhibitors and specific KRAS binders like BI-2852 offer distinct therapeutic strategies. Pan-RAS inhibitors, such as ADT-007, provide the advantage of broad activity against various RAS isoforms and mutations, potentially overcoming resistance mechanisms that arise from RAS isoform switching.[2][10] In contrast, inhibitors like BI-2852, which target the Switch I/II pocket, demonstrate a different mode of action by preventing the interaction of RAS with its effectors.[3][6]
The choice between these strategies will likely depend on the specific genetic context of the tumor, the presence of co-mutations, and the potential for acquired resistance. The data presented here highlight the importance of a multi-faceted approach to inhibitor characterization, encompassing biochemical, cellular, and mechanistic studies. As the field of RAS-targeted therapies continues to evolve, head-to-head comparisons using standardized and robust experimental protocols will be indispensable for advancing the most promising candidates to the clinic.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. BI-2852 | Ras | TargetMol [targetmol.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. aacrjournals.org [aacrjournals.org]
Pan-RAS Inhibitor Showcases High Selectivity for RAS Isoforms with Minimal Cross-Reactivity to Other GTPases
A comprehensive analysis of the pan-RAS inhibitor, here represented by Compound 3144, reveals a strong binding affinity for various RAS isoforms, including common oncogenic mutants, while exhibiting limited engagement with other members of the RAS superfamily of small GTPases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window for RAS-driven cancers.
Researchers in the field of oncology and drug development are continually seeking potent and selective inhibitors of the RAS family of proteins (HRAS, NRAS, and KRAS), which are frequently mutated in a significant percentage of human cancers.[1] Pan-RAS inhibitors, designed to target multiple RAS isoforms simultaneously, offer a promising strategy to overcome the challenges of isoform redundancy and resistance mechanisms.[1] This guide provides a comparative analysis of the cross-reactivity of a representative pan-RAS inhibitor, Compound 3144, against other small GTPases, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Pan-RAS-IN-3 (Compound 3144)
The selectivity of a pan-RAS inhibitor is paramount to its clinical potential. The following table summarizes the binding affinities of Compound 3144 for various RAS isoforms and another RAS superfamily member, RRAS2. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. The data was obtained using MicroScale Thermophoresis (MST).[2][3]
| Target GTPase | Mutant Status | Dissociation Constant (Kd) in µM | Binding Affinity |
| NRAS | Wild-Type | 3.7 | Strong |
| KRAS | G12D | 4.7 | Strong |
| HRAS | Wild-Type | 6.6 | Strong |
| KRAS | Wild-Type | 17 | Moderate |
| RRAS2 | Wild-Type | 24 | Weak |
| Other RAS Superfamily GTPases | Wild-Type | No binding detected | Negligible |
Data sourced from studies on Compound 3144, a representative pan-RAS inhibitor.[2][3]
The results clearly indicate that Compound 3144 binds effectively to both wild-type and oncogenic mutant RAS isoforms in the low micromolar range.[3] Notably, its affinity for RRAS2 is significantly weaker, and no binding was detected for other tested small GTPases within the RAS superfamily, underscoring its selectivity for the intended RAS targets.[2][3]
Key Signaling Pathways and Experimental Workflow
To understand the context of this inhibitor's action and the method of its evaluation, the following diagrams illustrate the RAS signaling pathway and the experimental workflow for assessing cross-reactivity.
Experimental Protocols
The determination of binding affinity and cross-reactivity for the pan-RAS inhibitor was performed using MicroScale Thermophoresis (MST). This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in molecular size, charge, or hydration shell, such as those occurring during a binding event.[4][5]
MicroScale Thermophoresis (MST) Assay for Inhibitor-GTPase Binding
Objective: To quantitatively determine the binding affinity (Kd) of this compound (Compound 3144) to a panel of purified GTPase proteins.
Materials:
-
Purified, fluorescently-labeled GTPase proteins (e.g., KRAS, HRAS, NRAS, RRAS2, etc.). Labeling can be achieved through a fluorescent fusion protein (e.g., GFP-tag) or covalent labeling with a fluorescent dye.
-
This compound (Compound 3144) stock solution in an appropriate solvent (e.g., DMSO).
-
MST Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20). Buffer composition should be optimized for protein stability and to minimize non-specific binding.[6]
-
Premium-treated capillaries (e.g., Monolith NT.115 capillaries).[7]
-
MicroScale Thermophoresis instrument (e.g., Monolith NT.115, NanoTemper Technologies).[7]
Procedure:
-
Preparation of Reagents:
-
The fluorescently-labeled GTPase protein is diluted in the MST Assay Buffer to a final concentration that is constant for all measurements (typically in the low nanomolar range, e.g., 20-50 nM).[7] It is crucial to ensure the protein is monodisperse and does not aggregate.
-
A 16-point serial dilution of this compound is prepared in MST Assay Buffer. The highest concentration should be at least two orders of magnitude above the expected Kd, and the dilution series should span a wide concentration range to ensure a complete binding curve.
-
-
Binding Reaction:
-
Equal volumes of the constant concentration labeled GTPase solution and each of the serially diluted inhibitor solutions are mixed. This creates a series of samples with a constant concentration of the labeled protein and varying concentrations of the inhibitor.
-
The samples are incubated at room temperature for a sufficient time (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.[7]
-
-
MST Measurement:
-
The samples are loaded into the premium-treated capillaries through capillary action.[4]
-
The capillaries are placed in the MST instrument.
-
The instrument applies a precise infrared laser to create a microscopic temperature gradient within each capillary and measures the fluorescence inside this region.[4] The movement of the fluorescently-labeled GTPase along this temperature gradient is monitored over time.
-
-
Data Analysis:
-
The change in fluorescence upon heating is measured, reflecting the change in concentration of the fluorescent molecule in the heated spot due to thermophoresis.
-
The normalized fluorescence (Fnorm) is plotted against the logarithm of the inhibitor concentration.
-
The resulting data points are fitted to a binding model (e.g., the law of mass action) to derive the dissociation constant (Kd). This analysis is typically performed using the instrument's dedicated software.
-
This robust methodology allows for the precise determination of binding affinities in solution, providing a reliable basis for comparing the cross-reactivity of this compound against a panel of different GTPases. The high selectivity demonstrated by Compound 3144 validates the feasibility of developing pan-RAS inhibitors with minimal off-target activity, a critical step towards their successful clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 4. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Validating the Inhibitory Effect of Pan-RAS Inhibitors on Downstream Effectors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effects of pan-RAS inhibitors, such as Pan-RAS-IN-3, on downstream signaling pathways. Due to the limited publicly available data specifically for this compound, this document will use the well-characterized pan-RAS inhibitor ADT-007 as a primary example to illustrate the experimental design, data presentation, and interpretation necessary for a thorough comparison. The methodologies and data visualization techniques presented here can be adapted to evaluate any pan-RAS inhibitor.
Introduction to Pan-RAS Inhibition
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] These oncoproteins cycle between an inactive GDP-bound state and an active GTP-bound state, with the latter promoting downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] The two primary downstream signaling pathways activated by RAS are the MAPK/ERK and the PI3K/AKT pathways.[5]
Pan-RAS inhibitors are designed to target multiple RAS isoforms, offering a broader therapeutic strategy compared to mutant-specific inhibitors.[1][6] This approach aims to overcome resistance mechanisms that can arise from the activation of other RAS isoforms.[1][6] Validating the efficacy of a pan-RAS inhibitor requires rigorous experimental evidence demonstrating its ability to suppress these key downstream signaling pathways.
Comparative Analysis of Pan-RAS Inhibitor Activity
Effective validation of a pan-RAS inhibitor involves demonstrating its impact on key downstream effectors in cancer cell lines with known RAS mutations. The following tables provide a template for presenting quantitative data, using representative data for the pan-RAS inhibitor ADT-007.
Table 1: Inhibition of Cell Viability in RAS-Mutant Cancer Cell Lines
| Cell Line | RAS Mutation | Pan-RAS Inhibitor (e.g., ADT-007) IC50 (nM) | Alternative Pan-RAS Inhibitor (e.g., BI-2865) IC50 (nM) | Mutant-Specific Inhibitor (e.g., Sotorasib) IC50 (nM) |
| HCT-116 | KRAS G13D | 5 | Data not available | Not applicable |
| MIA PaCa-2 | KRAS G12C | ~10 | Data not available | ~1-10 |
| A549 | KRAS G12S | Data not available | Data not available | Not applicable |
| AsPC-1 | KRAS G12D | Data not available | Data not available | Not applicable |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Data for ADT-007 is sourced from publicly available studies.[7]
Table 2: Downstream Effector Inhibition in RAS-Mutant Cancer Cells
| Cell Line | Treatment | p-ERK Levels (relative to control) | p-AKT Levels (relative to control) |
| MIA PaCa-2 | Vehicle (DMSO) | 100% | 100% |
| MIA PaCa-2 | Pan-RAS Inhibitor (e.g., ADT-007, 100 nM) | Reduced | Reduced |
| HCT-116 | Vehicle (DMSO) | 100% | 100% |
| HCT-116 | Pan-RAS Inhibitor (e.g., ADT-007, 100 nM) | Reduced | Reduced |
This table illustrates the expected outcome of a Western blot analysis. Specific quantitative data would be obtained through densitometry analysis of the protein bands.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the inhibitory effects of a pan-RAS compound.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the dose-dependent effect of the pan-RAS inhibitor on the viability and proliferation of cancer cells.
Materials:
-
RAS-mutant and RAS-wild-type cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pan-RAS inhibitor stock solution (in DMSO)
-
MTT or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the pan-RAS inhibitor in culture medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: For MTT assays, add a solubilizing agent to dissolve the formazan (B1609692) crystals.[2] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.[9]
Western Blotting for Downstream Effector Analysis
This technique is used to measure the levels of phosphorylated (active) downstream effector proteins like ERK and AKT.
Materials:
-
RAS-mutant cancer cell lines
-
Pan-RAS inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor at various concentrations and for different time points. Lyse the cells using ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
RAS Activation Pulldown Assay
This assay specifically measures the amount of active, GTP-bound RAS in the cell.
Materials:
-
RAS-mutant cancer cell lines
-
Pan-RAS inhibitor
-
Lysis buffer
-
RAF1-RBD (RAS Binding Domain) agarose (B213101) beads
-
GTPγS and GDP (for positive and negative controls)
-
Anti-pan-RAS antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pan-RAS inhibitor. Lyse the cells and collect the supernatant.
-
Control Preparation: In separate lysate aliquots, add GTPγS (a non-hydrolyzable GTP analog) as a positive control for RAS activation and GDP as a negative control.[11]
-
Pulldown: Incubate the cell lysates with RAF1-RBD agarose beads for 1 hour at 4°C to pull down active RAS.[11]
-
Washing and Elution: Pellet the beads by centrifugation, wash to remove non-specific binding, and elute the bound proteins.[11]
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-pan-RAS antibody to detect the amount of active RAS.[9]
Visualizing Signaling Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: RAS signaling pathway and the inhibitory action of a pan-RAS inhibitor.
Caption: Experimental workflow for Western blot analysis of downstream effectors.
Conclusion
Validating the inhibitory effect of a pan-RAS inhibitor like this compound requires a multi-faceted approach. By employing a combination of cell viability assays, Western blotting for downstream effector analysis, and RAS activation pulldown assays, researchers can build a robust data package to support the inhibitor's mechanism of action. The templates for data presentation and detailed experimental protocols provided in this guide, using ADT-007 as a representative pan-RAS inhibitor, offer a clear roadmap for these validation studies. The use of standardized methodologies and clear data visualization will facilitate objective comparisons with alternative compounds and support further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlgntx.com [qlgntx.com]
- 5. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Comparative Analysis of Pan-RAS Inhibitors: Pan-RAS-IN-3 and Compound 3144
This guide provides a comparative analysis of two pan-RAS inhibitors, Pan-RAS-IN-3 and Compound 3144, intended for researchers, scientists, and drug development professionals. The goal is to offer an objective comparison based on available experimental data.
It is important to note that while substantial peer-reviewed data is available for Compound 3144, detailed experimental and quantitative data for this compound is limited in the public domain. The information for this compound is primarily sourced from chemical suppliers.
Compound 3144: A Multivalent Pan-RAS Inhibitor
Compound 3144 is a multivalent, small-molecule pan-RAS inhibitor designed to interact with adjacent sites on the surface of RAS proteins, thereby disrupting their interaction with effector proteins.[1][2] It has been shown to bind to HRAS, KRAS, and NRAS isoforms.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of Compound 3144 for various RAS proteins.
| Target Protein | Binding Affinity (Kd) in µM | Assay Method |
| KRASG12D | 4.7[3] | Microscale Thermophoresis (MST) |
| KRASG12D-GppNHp | 17.8 ± 4.5[1] | Isothermal Titration Calorimetry (ITC) |
| KRAS wt | 17[3] | Not Specified |
| HRAS | 6.6[3] | Not Specified |
| NRAS | 3.7[3] | Not Specified |
| RRAS2 | 24 (weak binding)[3] | Not Specified |
Mechanism of Action and Cellular Activity
Compound 3144 functions by inhibiting RAS-effector protein interactions, which in turn blocks downstream signaling pathways critical for cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1]
-
RAS-Dependent Lethality: In DLD-1 cells (KRASG13D), which are typically resistant to the compound, combined knockdown of HRAS, NRAS, and KRAS sensitized the cells to Compound 3144, demonstrating its on-target, pan-RAS inhibitory effect.[1]
-
Inhibition of Downstream Signaling: Treatment of mouse embryonic fibroblasts (MEFs) with Compound 3144 resulted in a moderate decrease in the abundance of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT).[1] In mouse models of KRASG12D-driven pancreatic cancer, the compound also reduced RAS signaling.[2]
-
In Vivo Antitumor Activity: Compound 3144 has demonstrated anti-tumor activity in xenograft mouse models.[1] It was shown to reduce the growth of KRASG12D-driven breast cancer xenografts and decrease tumor burden in a patient-derived xenograft model of T-cell acute lymphoblastic leukemia.[2] The compound is metabolically stable in liver microsomes and has suitable pharmacokinetic properties for in vivo testing.[1][2]
Experimental Protocols
Isothermal Titration Calorimetry (ITC): To determine the dissociation constant (Kd) of Compound 3144 for KRASG12D, calorimetric titration was performed. A solution of Compound 3144 was placed in the sample cell, and a solution of KRASG12D bound to the non-hydrolyzable GTP analog GppNHp was titrated into it. The heat changes upon binding were measured to determine the binding affinity, enthalpy, and stoichiometry of the interaction.[1]
Western Blotting for Signaling Pathway Analysis: To assess the effect of Compound 3144 on RAS downstream signaling, cells (e.g., MEFs) were seeded and serum-starved for 24 hours. The cells were then treated with Compound 3144 or a vehicle control (DMSO) for specified times. Following treatment, cells were stimulated with human epidermal growth factor (EGF) for 15 minutes, washed with cold PBS, and lysed. The cell lysates were then analyzed by western blotting using antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT to measure the abundance of these signaling proteins.[1]
Cell Viability Assay (CellTiter-Glo): To measure the effect of Compound 3144 on cell viability, DLD-1 cells were transfected with either siRNAs targeting all RAS isoforms (si-panRAS) or a non-targeting control siRNA. The transfected cells were then treated with varying concentrations of Compound 3144. Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]
This compound
Information regarding this compound is primarily available from commercial vendors. It is described as a pan-RAS inhibitor intended for research on conditions such as melanoma and acute myeloid leukaemia.[4][5]
Quantitative Data Summary
No publicly available experimental data on the binding affinity, IC50, or cellular activity of this compound was found in the searched resources.
Physicochemical Properties
Without experimental data, a direct comparison of the performance and efficacy of this compound with Compound 3144 is not possible at this time.
Visualizations: Signaling Pathways and Workflows
Caption: RAS signaling pathway and point of inhibition.
References
Assessing the Synergistic Effects of Pan-RAS Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The RAS family of oncogenes (KRAS, NRAS, and HRAS) are among the most frequently mutated drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] For decades, RAS proteins were considered "undruggable" due to their challenging molecular structure. The advent of pan-RAS inhibitors, which target multiple RAS isoforms regardless of mutation status, represents a significant therapeutic advance.[1] These agents aim to overcome the limitations of mutant-specific inhibitors, such as resistance driven by the activation of other RAS isoforms.[1]
This guide provides a comparative assessment of the synergistic effects of pan-RAS inhibitors, using the well-documented clinical candidate RMC-6236 and the preclinical compound ADT-007 as primary examples, in combination with other cancer drugs. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The RAS Signaling Pathway and Points of Therapeutic Intervention
RAS proteins are small GTPases that act as molecular switches, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[2] In their active state, RAS proteins trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3][4] Pan-RAS inhibitors are designed to block the function of these activated RAS proteins. The diagram below illustrates the RAS signaling pathway and highlights the points of intervention for pan-RAS inhibitors and potential combination therapies.
Caption: The RAS signaling pathway, highlighting MAPK and PI3K cascades and inhibitor targets.
Quantitative Analysis of Synergistic Combinations
Combining pan-RAS inhibitors with agents that target parallel or downstream pathways, or with immunotherapy, is a key strategy to enhance anti-tumor activity and overcome resistance. The following tables summarize preclinical and clinical data for such combinations.
Table 1: Pan-RAS Inhibitors in Combination with Other Targeted Therapies
| Pan-RAS Inhibitor & Combination Partner | Cancer Type / Model | Key Quantitative Outcomes & Synergy Assessment | Reference |
| RMC-6236 + RMC-6291 (KRAS G12C Inhibitor) | Colorectal Cancer (CRC) patients previously treated with a KRAS G12C inhibitor | Objective Response Rate (ORR): 25% in 12 patients. This compares favorably to historical chemotherapy response rates of 1-6% in this setting. | [5] |
| RMC-7977 (pan-RAS) + BI-3406 (SOS1 Inhibitor) | RAS G12X mutant cancer cell lines | Demonstrated greater synergistic potency in RAS G12X mutant lines compared to RAS Q61X lines, suggesting a codon-specific dependency on upstream signaling. | [6] |
| MRTX1133 (KRAS G12D) + Afatinib (pan-ERBB Inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids (PDOs) | Striking synergy observed across multiple drug concentrations. The combination led to tumor regression and longer survival in orthotopic mouse models. | [7][8] |
| Batoprotafib (SHP2 Inhibitor) + Nintedanib (RTK Inhibitor) | Spheroid models with various KRAS mutations | Produced both additive and synergistic effects, particularly at higher concentrations of each drug. | [9] |
| Sotorasib (B605408) (KRAS G12C) + Trametinib (MEK Inhibitor) | KRAS G12C mutant tumor spheroid models | Demonstrated modest combination activity. Antitumor activity was observed in patients previously treated with KRAS G12C inhibitors. | [10] |
Table 2: Pan-RAS Inhibitors in Combination with Immunotherapy
| Pan-RAS Inhibitor & Combination Partner | Cancer Type / Model | Key Quantitative Outcomes & Synergy Assessment | Reference |
| RMC-6236 + Pembrolizumab (Anti-PD-1) | RAS mutant Non-Small Cell Lung Cancer (NSCLC) | Phase 1b study ongoing. The combination was generally well-tolerated, with a safety profile consistent with individual agents. Efficacy data is maturing. | [11] |
| ADT-007 + Immune Checkpoint Blockade | Syngeneic mouse models of colorectal and pancreatic cancer | ADT-007 treatment was associated with activation of innate and adaptive immunity in the tumor microenvironment, suggesting a strong rationale for combination with immunotherapy. | [12] |
| ADT-007 (Monotherapy) | RAG1 -/- (immunodeficient) vs. immunocompetent mice | The anti-tumor activity of ADT-007 was partially inhibited in immunodeficient mice, indicating a role for the adaptive immune system in its therapeutic effect. | [13] |
| AMG 510 (Sotorasib) + Immunotherapy | Preclinical models | Synergistic growth inhibitory effects were observed when combined with immunotherapy. | [14] |
Experimental Protocols for Synergy Assessment
The robust evaluation of drug synergy requires well-defined experimental protocols, both in vitro and in vivo. The goal is to determine whether the combined effect of two drugs is greater than the sum of their individual effects.[15]
Workflow for In Vitro Drug Synergy Assessment
The following diagram outlines a typical workflow for identifying and quantifying synergistic drug interactions in cancer cell lines.
Caption: A standard workflow for in vitro drug combination screening and synergy analysis.
Detailed Protocol: In Vitro Checkerboard Assay
This protocol describes a common method for assessing the synergistic effects of two drugs on cancer cell proliferation.
-
Monotherapy Dose-Response:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of each drug individually to determine the concentration range that covers 0-100% inhibition.
-
After 72 hours, measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug.
-
-
Combination Matrix Setup (Checkerboard):
-
Based on the monotherapy IC50 values, design a dose matrix. For example, a 6x6 matrix would test 6 concentrations of Drug A against 6 concentrations of Drug B.
-
Seed cells in 96-well plates.
-
Use an automated liquid handler to dispense the drugs in the matrix format, including single-drug and no-drug controls.
-
-
Data Acquisition and Analysis:
-
Incubate the plates for 72 hours.
-
Measure cell viability as described above.
-
Normalize the data to untreated controls.
-
Calculate synergy scores using established models:[15][16]
-
Bliss Independence Model: Assumes the two drugs act through independent mechanisms. A Bliss score > 0 indicates synergy.
-
Loewe Additivity Model: Assumes the two drugs have similar mechanisms of action. A Loewe score > 0 indicates synergy.
-
Chou-Talalay Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Workflow for In Vivo Drug Synergy Assessment
Validating in vitro findings in animal models is a critical step in preclinical drug development.
Caption: A typical workflow for assessing drug synergy in in vivo tumor models.
Detailed Protocol: In Vivo Xenograft Study
This protocol outlines a standard 4-arm design for evaluating drug synergy in a mouse xenograft model.[17][18]
-
Model Establishment:
-
Implant human cancer cells (e.g., KRAS-mutant NSCLC or PDAC lines) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize mice into four treatment arms (n=8-10 mice per group):
-
Vehicle Control
-
Pan-RAS Inhibitor (e.g., RMC-6236)
-
Combination Drug (e.g., a MEK inhibitor)
-
Pan-RAS Inhibitor + Combination Drug
-
-
-
Dosing and Monitoring:
-
Administer drugs according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Assess synergy by comparing the TGI of the combination group to the individual agent groups. A combination effect that is statistically superior to the effect of the most active single agent suggests synergy.
-
Statistical methods, such as a two-way ANOVA, can be used to formally test for an interaction effect between the two drugs.
-
Comparison with Alternative Therapeutic Strategies
The primary alternative to pan-RAS inhibition is the use of mutant-specific RAS inhibitors , such as sotorasib and adagrasib, which are approved for treating KRAS G12C-mutant cancers.
-
Breadth of Activity: Pan-RAS inhibitors offer the advantage of targeting a wide array of RAS mutations (G12D, G12V, G13D, etc.) and all RAS isoforms, making them applicable to a larger patient population than mutant-specific agents.[1]
-
Overcoming Resistance: A common mechanism of resistance to KRAS G12C-specific inhibitors is the activation of wild-type RAS isoforms (NRAS, HRAS) or the acquisition of new RAS mutations.[1][9] By inhibiting all RAS isoforms, pan-RAS inhibitors are designed to prevent this escape mechanism. Combination strategies with pan-RAS inhibitors aim to create a more profound and durable blockade of oncogenic signaling.
Conclusion and Future Directions
The preclinical and emerging clinical data strongly support the synergistic potential of combining pan-RAS inhibitors with other targeted therapies and immunotherapies. This approach holds promise for increasing therapeutic efficacy, overcoming intrinsic and acquired resistance, and expanding the utility of RAS-targeted treatments to a broader range of cancers.
Future research will focus on:
-
Optimizing dosing schedules and identifying biomarkers to select patients most likely to benefit from specific combinations.
-
Exploring triplet combinations, such as a pan-RAS inhibitor, a KRAS G12C inhibitor, and an immune checkpoint inhibitor.[5]
-
Further elucidating the impact of pan-RAS inhibition on the tumor microenvironment to rationalize novel immunotherapy combinations.[12]
The continued development and strategic combination of pan-RAS inhibitors are poised to significantly impact the treatment landscape for RAS-driven cancers.
References
- 1. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination Revolution | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Collection - Data from Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - Cancer Research - Figshare [aacr.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. RAS Pathway Inhibitors Combined with Targeted Agents Are Active in Patient-Derived Spheroids with Oncogenic KRAS Variants from Multiple Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revolution Medicines, Inc. Provides Promising Clinical Updates on RMC-6236 for RAS-Addicted Cancers [quiverquant.com]
- 12. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RAS-targeted therapies: is the undruggable drugged? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pan-RAS-IN-3
For researchers and laboratory professionals at the forefront of cancer research, the proper handling and disposal of potent compounds like Pan-RAS-IN-3 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a pan-RAS inhibitor used in the study of melanoma and acute myeloid leukaemia. Adherence to these procedures is essential to minimize exposure risks and ensure regulatory compliance.
Personal Protective Equipment (PPE): The First Line of Defense
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent dermal and respiratory exposure.[2]
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. Change immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[2] |
| Body Protection | Disposable gown | Solid front, long-sleeved, with tight-fitting cuffs.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound or when there is a risk of aerosol generation.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, inactivation, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is crucial for safe and compliant disposal.[2][5] All materials contaminated with this compound must be collected in clearly labeled, leak-proof containers designated for hazardous waste.[3][6]
-
Solid Waste: This category includes contaminated gloves, gowns, bench paper, pipette tips, and vials containing the solid compound.[2] Collect this waste in a designated hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: All solutions containing this compound, including experimental solutions and the first rinsate from container cleaning, must be collected in a labeled, leak-proof hazardous waste container.[2][7] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 2: Chemical Inactivation (for Liquid Waste)
For liquid waste containing this compound, chemical inactivation is a recommended step to reduce its potency before final disposal.[2] A common method for inactivating many organic compounds is treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[2]
Experimental Protocol for Chemical Inactivation (General Procedure):
-
Work in a certified chemical fume hood. Prepare a fresh 10% solution of sodium hypochlorite.
-
Slowly add the liquid waste containing this compound to the inactivating solution with constant stirring. A recommended ratio is 1 part waste to 10 parts inactivating solution.[2]
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the active compound.[2]
-
Neutralize the solution if necessary after the inactivation period.
-
Dispose of the neutralized solution as hazardous chemical waste, collecting it in the designated liquid waste container.[2]
Step 3: Final Disposal of Waste Containers
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal, typically via incineration.[2][6] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[2]
Protocol for Empty Container Disposal:
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.[7]
-
Thoroughly empty the container of all remaining product. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[7]
-
Rinse the container three times with a suitable solvent (e.g., DMSO, followed by an appropriate solvent like ethanol (B145695) or water) capable of dissolving this compound.[7]
-
Collect the first rinsate and dispose of it as hazardous chemical waste.[7] For acutely toxic chemicals, the first three rinses must be collected.[7]
-
After rinsing, allow the container to air-dry completely. [7]
-
Completely remove or deface all labels on the container to avoid confusion.[7][8]
-
Dispose of the clean, dry, and unlabeled container in the appropriate recycling or trash bin as per your facility's guidelines.[7]
Key Storage and Handling Information
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
| Storage Condition | Duration |
| Solid | 4°C, sealed, away from moisture and light.[9] |
| In Solvent (-80°C) | 6 months.[9] |
| In Solvent (-20°C) | 1 month.[9] |
Always prepare and handle this compound in a well-ventilated area, preferably within a chemical fume hood.
The RAS Signaling Pathway: A Target for Cancer Therapy
This compound functions by inhibiting the RAS proteins (KRAS, HRAS, and NRAS), which are central to a critical signaling pathway that controls cell proliferation, differentiation, and survival.[1][10] Mutations in RAS genes can lead to a constitutively active state, driving uncontrolled cell growth and tumor formation. The following diagram illustrates a simplified overview of the RAS signaling pathway.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. terpconnect.umd.edu [terpconnect.umd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pan-RAS-IN-3
For research use only. Not for use in humans or animals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pan-RAS-IN-3. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on established best practices for handling potent, novel small molecule inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential hazards associated with novel chemical compounds, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) is required when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or aerosols. |
| Hand Protection | Chemical-Resistant Gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions[1][2]. Nitrile gloves are a suitable option[3]. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation to protect against skin contact[1][3]. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols[1][4]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[1][2]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
